DC 838
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZGBKCQNVSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Information on DC838 Quinoxaline Derivative
Following a comprehensive search of publicly available scientific and research databases, no information has been found regarding a compound specifically designated as "DC838 quinoxaline (B1680401) derivative."
This absence of data prevents the creation of the requested in-depth technical guide. Without foundational information on its synthesis, mechanism of action, or experimental validation, it is not possible to provide the detailed content required by researchers, scientists, and drug development professionals.
Consequently, the core requirements of the request, including the summarization of quantitative data into tables, the detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams using Graphviz, cannot be fulfilled at this time.
It is possible that "DC838" is an internal development code, a very recent discovery not yet in the public domain, or a misidentified compound name. Researchers seeking information on this specific derivative are encouraged to verify the designation or consult internal documentation if applicable. Should an alternative or correct nomenclature become available, a new search and analysis can be conducted.
An In-Depth Technical Guide to the Mechanism of Action of DC-838 on Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilin A (CypA), a ubiquitous and highly conserved peptidyl-prolyl isomerase, plays a pivotal role in a multitude of cellular processes, including protein folding, signal transduction, and immune responses. Its involvement in various pathologies, such as cancer, inflammatory diseases, and viral infections, has rendered it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human CypA. This document details the binding kinetics, inhibitory activity, and cellular effects of DC-838, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to DC-838
DC-838, chemically identified as 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline, is a small molecule inhibitor of human Cyclophilin A (CypA).[1] As a quinoxaline derivative, it represents a class of compounds with potential immunosuppressive activity.[1] The inhibitory action of DC-838 on CypA's peptidyl-prolyl cis-trans isomerase (PPIase) activity forms the basis of its mechanism and therapeutic potential.[1]
Quantitative Analysis of DC-838 Interaction with CypA
The binding affinity and inhibitory potency of DC-838 against CypA have been quantitatively characterized using multiple biophysical and biochemical assays. The key quantitative parameters are summarized in the table below.
| Parameter | Method | Value | Reference |
| IC50 | PPIase Activity Inhibition Assay | 0.41 µM | [2] |
| KD | Surface Plasmon Resonance (SPR) | 7.09 µM | [2] |
| K'D | Fluorescence Titration | 3.78 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of DC-838 with CypA.
PPIase Activity Inhibition Assay
This assay measures the ability of DC-838 to inhibit the enzymatic activity of CypA. The protocol is based on the chymotrypsin-coupled assay, where CypA accelerates the cis-trans isomerization of a chromogenic peptide substrate, making it susceptible to cleavage by chymotrypsin.
Materials:
-
Human recombinant CypA
-
α-Chymotrypsin
-
N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)
-
DC-838 (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CypA, and α-chymotrypsin in a cuvette.
-
If testing for inhibition, pre-incubate the enzyme mixture with varying concentrations of DC-838 for a defined period (e.g., 30 minutes at 4°C).
-
Initiate the reaction by adding the substrate to the mixture.
-
Immediately monitor the release of p-nitroaniline by measuring the absorbance at 390 nm at a constant temperature (e.g., 15°C).
-
Calculate the initial reaction rates from the linear phase of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte. In this case, CypA is immobilized on the sensor chip, and DC-838 is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Human recombinant CypA (ligand)
-
DC-838 (analyte)
-
Running Buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl)
Procedure:
-
Equilibrate the CM5 sensor chip with the running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Immobilize CypA onto the activated surface by injecting a solution of the protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
Inject a series of concentrations of DC-838 in running buffer over the immobilized CypA surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a pulse of NaOH).
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Fluorescence Titration
This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding. The binding of DC-838 to CypA quenches the intrinsic tryptophan fluorescence of the protein, and this change is used to determine the binding affinity.
Materials:
-
Fluorometer
-
Human recombinant CypA
-
DC-838
-
Titration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quartz cuvette
Procedure:
-
Place a solution of CypA at a fixed concentration in the cuvette.
-
Set the excitation wavelength to 280 nm (for tryptophan excitation) and the emission wavelength to scan a range (e.g., 300-400 nm) to determine the emission maximum.
-
Sequentially add small aliquots of a concentrated stock solution of DC-838 to the CypA solution.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for dilution and inner filter effects.
-
Plot the change in fluorescence intensity as a function of the DC-838 concentration.
-
Fit the binding isotherm to a suitable binding equation to determine the equilibrium dissociation constant (K'D).
Concanavalin A-Induced Mouse Spleen Cell Proliferation Assay
This cellular assay assesses the immunosuppressive activity of DC-838 by measuring its effect on T-cell proliferation stimulated by the mitogen Concanavalin A (Con A).
Materials:
-
Spleens from mice (e.g., BALB/c)
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Concanavalin A (Con A)
-
DC-838
-
Cell proliferation reagent (e.g., MTT, [3H]-thymidine)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a single-cell suspension of splenocytes from mouse spleens.
-
Seed the splenocytes into a 96-well plate at a predetermined density.
-
Add varying concentrations of DC-838 to the wells.
-
Stimulate the cells with an optimal concentration of Con A.
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.
-
Assess cell proliferation by adding a proliferation reagent (e.g., MTT, followed by solubilization of formazan (B1609692) crystals and absorbance reading, or [3H]-thymidine, followed by scintillation counting).
-
Calculate the percentage of inhibition of proliferation for each DC-838 concentration compared to the Con A-stimulated control.
Mechanism of Action and Signaling Pathways
DC-838 exerts its effects by directly binding to the active site of CypA and inhibiting its PPIase activity.[1] This inhibition disrupts the normal cellular functions of CypA, particularly in the context of T-cell activation and immune response.
Inhibition of the Calcineurin-NFAT Pathway
A primary mechanism of immunosuppression by CypA inhibitors is the disruption of the calcineurin-NFAT signaling pathway.[2] In activated T-cells, an increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). The complex of Cyclosporin A (a well-known CypA inhibitor) and CypA binds to and inhibits calcineurin.[2] By inhibiting CypA, DC-838 is proposed to similarly disrupt the formation of a functional signaling complex, leading to the suppression of T-cell activation and proliferation.
References
In-Depth Technical Guide to the Core Structure of DC-838: A Potent Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the compound DC-838, a potent and non-immunosuppressive inhibitor of Cyclophilin A (CypA). The information presented herein is intended to support further research and development efforts targeting CypA-mediated signaling pathways.
Core Compound Structure and Properties
DC-838 is a novel quinoxaline (B1680401) derivative identified as a highly effective inhibitor of human Cyclophilin A. Its systematic chemical name is 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline . The fundamental properties of DC-838 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H29N5O4 | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| Compound Class | Quinoxaline Derivative | [1] |
| Primary Target | Cyclophilin A (CypA) | [1] |
(No visual representation of the chemical structure of DC-838 was found in the search results.)
Quantitative Biological Activity
DC-838 has been characterized by its strong binding affinity to CypA and its potent inhibition of the enzyme's peptidyl-prolyl isomerase (PPIase) activity. Furthermore, it has demonstrated significant biological effects in cell-based assays.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 7.1 µM | Equilibrium dissociation constant for the binding of DC-838 to human CypA, as determined by surface plasmon resonance (SPR). | [1] |
| IC50 (PPIase Activity) | 0.41 µM | The half maximal inhibitory concentration of DC-838 against the PPIase activity of human CypA. | [1] |
| Cellular Activity | Inhibition | DC-838 has been shown to inhibit the proliferation of mouse spleen cells. | [2] |
Mechanism of Action and Signaling Pathways
DC-838 exerts its biological effects through the direct inhibition of Cyclophilin A. CypA is a ubiquitous enzyme that plays a crucial role in protein folding and cellular signaling. By binding to the active site of CypA, DC-838 blocks its PPIase activity, thereby modulating downstream signaling cascades.
CypA is implicated in a variety of signaling pathways that are critical in both normal physiological processes and pathological conditions. The inhibition of CypA by DC-838 is expected to impact these pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of DC-838. For specific parameters used in the original research, consultation of the primary literature is recommended.
Chymotrypsin-Coupled PPIase Assay
This assay measures the PPIase activity of CypA by monitoring the chymotrypsin-mediated cleavage of a substrate peptide, which is dependent on the cis-trans isomerization catalyzed by CypA.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer at a specific pH (e.g., pH 7.5-8.0).
-
Recombinant human CypA stock solution.
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Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) dissolved in a suitable solvent.
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α-chymotrypsin stock solution.
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DC-838 stock solution and serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
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Add the test compound (DC-838) or vehicle control.
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Add the CypA solution and pre-incubate.
-
Initiate the reaction by adding a mixture of the substrate and chymotrypsin.
-
Immediately measure the change in absorbance at 390 nm over time using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates from the absorbance data.
-
Calculate the percent inhibition for each concentration of DC-838.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mouse Spleen Cell Proliferation Assay
This cell-based assay is used to evaluate the immunosuppressive or anti-proliferative effects of a compound on immune cells.
References
DC-838: A Potent Quinoxaline-Based Inhibitor of Cyclophilin A
A Technical Overview for Researchers and Drug Development Professionals
Introduction:
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein that plays a crucial role in a multitude of cellular processes, including protein folding, signal transduction, and immune responses. Its involvement in various pathologies, such as inflammatory diseases, viral infections, and cancer, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A. We will delve into its binding affinity, the experimental methodologies used for its characterization, and the relevant signaling pathways modulated by CypA.
Quantitative Binding Affinity of DC-838 for Cyclophilin A
The interaction between DC-838 and human cyclophilin A has been quantitatively characterized using multiple biophysical and biochemical assays. The data, summarized in the table below, demonstrates the potent inhibitory nature of this compound.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay | [1] |
| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [1] |
| K'D | 3.78 µM | Fluorescence Titration | [1] |
Table 1: Quantitative Binding Data for DC-838 and Cyclophilin A. The table presents the half-maximal inhibitory concentration (IC50) and dissociation constants (KD and K'D) of DC-838 for human cyclophilin A, as determined by different experimental techniques.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and inhibitory activity of DC-838.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of cyclophilin A, which catalyzes the cis-trans isomerization of proline residues in peptide substrates.
Methodology: The PPIase activity of recombinant human cyclophilin A was determined using a chymotrypsin-coupled spectrophotometric assay. The substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is cleaved by chymotrypsin (B1334515) only when the proline residue is in the trans conformation. The rate of this cleavage, monitored by the increase in absorbance at 390 nm, is limited by the rate of the cis to trans isomerization of the Ala-Pro bond, which is accelerated by cyclophilin A.
-
Reagents: Recombinant human cyclophilin A, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate, chymotrypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Procedure:
-
Recombinant human cyclophilin A was incubated with varying concentrations of DC-838.
-
The reaction was initiated by the addition of the peptide substrate.
-
The rate of increase in absorbance at 390 nm, corresponding to the release of p-nitroaniline, was measured over time using a spectrophotometer.
-
The IC50 value, representing the concentration of DC-838 required to inhibit 50% of the cyclophilin A enzymatic activity, was calculated from the dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Methodology: The interaction between DC-838 and cyclophilin A was analyzed using a BIAcore instrument.
-
Immobilization: Recombinant human cyclophilin A was immobilized on the surface of a sensor chip (e.g., CM5 chip) via amine coupling.
-
Interaction Analysis:
-
A solution containing DC-838 at various concentrations was flowed over the sensor chip surface with immobilized cyclophilin A.
-
The binding of DC-838 to cyclophilin A causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance units (RU).
-
The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (KD) was calculated as the ratio of koff/kon.
-
Fluorescence Titration
This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding to determine the binding affinity.
Methodology: The binding of DC-838 to cyclophilin A was monitored by the quenching of the intrinsic tryptophan fluorescence of the protein.
-
Reagents: Recombinant human cyclophilin A, DC-838, assay buffer.
-
Procedure:
-
A fixed concentration of cyclophilin A was titrated with increasing concentrations of DC-838.
-
The fluorescence emission spectrum of cyclophilin A (typically excited at 280 nm or 295 nm) was recorded after each addition of DC-838.
-
The quenching of the tryptophan fluorescence intensity was plotted against the concentration of DC-838.
-
The dissociation constant (K'D) was determined by fitting the binding isotherm to a suitable binding equation.
-
Cyclophilin A Signaling Pathways
Cyclophilin A is implicated in a variety of signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Inhibition of cyclophilin A by molecules like DC-838 can modulate these pathways.
References
In-Depth Technical Guide: Discovery and Synthesis of DC-838, a Potent Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human Cyclophilin A (CypA). This document details the scientific background, synthesis pathway, biological activity, and the key signaling pathways associated with CypA, offering valuable insights for researchers in drug discovery and development.
Introduction to DC-838 and Cyclophilin A
DC-838 is a synthetic small molecule belonging to the quinoxaline class of compounds. It has been identified as a potent inhibitor of human Cyclophilin A (CypA), a ubiquitous and highly conserved enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity. CypA is implicated in a wide range of biological processes, including protein folding, signal transduction, inflammation, and viral infections. Its involvement in various disease pathologies has made it an attractive target for therapeutic intervention.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for DC-838's interaction with Cyclophilin A.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay | (Li et al., 2006) |
| Kd | 7.09 µM | Surface Plasmon Resonance | (Li et al., 2006) |
| K'd | 3.78 µM | Fluorescence Titration | (Li et al., 2006) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of DC-838 and the key biological assays used to characterize its activity.
Synthesis of DC-838
The synthesis of DC-838 is a two-step process starting from 6-amino-2,3-di(furan-2-yl)quinoxaline.
Step 1: Synthesis of 2,3-di(furan-2-yl)-6-isocyanate quinoxaline (Intermediate)
-
To a solution of 6-amino-2,3-di(furan-2-yl)quinoxaline in anhydrous dichloromethane (B109758), add triethylamine (B128534) under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and add a solution of triphosgene (B27547) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the isocyanate intermediate.
Step 2: Synthesis of DC-838
-
Dissolve the 2,3-di(furan-2-yl)-6-isocyanate quinoxaline intermediate in anhydrous dichloromethane.
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Add a solution of N,N-diethylnipecotamide in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain DC-838.
PPIase Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the cis-trans isomerization of a synthetic peptide substrate by CypA.
-
Recombinantly express and purify human Cyclophilin A.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0), α-chymotrypsin, and the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Add varying concentrations of DC-838 or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding Cyclophilin A.
-
Monitor the increase in absorbance at 390 nm, which corresponds to the chymotrypsin-mediated cleavage of the trans-isomer of the substrate.
-
Calculate the rate of isomerization and determine the IC50 value of DC-838 by plotting the percentage of inhibition against the inhibitor concentration.
Mouse Spleen Cell Proliferation Assay
This assay assesses the immunosuppressive activity of DC-838.
-
Isolate splenocytes from the spleens of mice (e.g., BALB/c) under sterile conditions.
-
Prepare a single-cell suspension and culture the splenocytes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the splenocytes into 96-well plates.
-
Treat the cells with varying concentrations of DC-838 or a vehicle control.
-
Stimulate cell proliferation by adding concanavalin (B7782731) A (ConA), a T-cell mitogen.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation, by measuring the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of DC-838.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis of DC-838 and key signaling pathways involving Cyclophilin A.
Quinoxaline Derivatives: A Technical Guide to Their Immunosuppressive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as significant candidates in the field of immunosuppression. Their diverse pharmacological activities stem from their ability to modulate key signaling pathways integral to the immune response. This technical guide provides an in-depth analysis of the role of quinoxaline derivatives in immunosuppression, focusing on their mechanisms of action, relevant signaling pathways, and key experimental findings. We present a compilation of quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they target. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel immunosuppressive agents.
Introduction to Quinoxaline Derivatives in Immunology
The quinoxaline scaffold, consisting of a fused benzene (B151609) and pyrazine (B50134) ring, has garnered considerable attention in medicinal chemistry due to its wide spectrum of biological activities.[1] While extensively studied for their anticancer, antiviral, and antimicrobial properties, recent research has illuminated their potential as potent modulators of the immune system.[2][3] The anti-inflammatory and immunosuppressive effects of certain quinoxaline derivatives are attributed to their ability to interfere with critical signaling cascades in immune cells, such as T-lymphocytes and macrophages. This guide will explore the mechanisms behind these effects, focusing on the inhibition of key enzymes and transcription factors that drive immune activation and inflammation.
Mechanisms of Immunosuppression
The immunosuppressive activity of quinoxaline derivatives is primarily achieved through the modulation of key signaling pathways involved in immune cell activation, proliferation, and effector function. The main mechanisms identified to date include the inhibition of the JAK/STAT and TLR4/NF-κB signaling pathways.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate immunity, cell proliferation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1] Certain quinoxaline derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking downstream signaling and exerting immunosuppressive effects.
A notable example is the quinoxalinone derivative, ST4j , which has demonstrated strong inhibitory activity against JAK2 and JAK3.[5] This compound was found to inhibit the growth of the human erythroleukemia cell line TF1 (which overexpresses JAK2) and the human acute myeloid leukemia cell line HEL.[5] Mechanistically, ST4j was shown to inhibit the phosphorylation of JAK2 and the subsequent phosphorylation of STAT5, a key downstream effector, leading to the induction of apoptosis in TF1 cells.[5]
Signaling Pathway: JAK/STAT Inhibition by Quinoxaline Derivatives
Caption: Inhibition of the JAK/STAT signaling pathway by quinoxaline derivatives.
Modulation of the TLR4/NF-κB Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6][7] NF-κB plays a central role in inflammation by inducing the expression of pro-inflammatory cytokines. Several quinoxaline derivatives have been shown to suppress inflammatory responses by inhibiting the TLR4/NF-κB pathway.
The quinoxaline derivative 2-methoxy-N-(3-quinoxalin-2-yl)benzamide (2-MQB) has been identified as a potential therapeutic agent for sepsis due to its ability to suppress TLR4 signaling.[8][9] In in vitro studies using LPS-stimulated macrophages, 2-MQB was found to inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[9] This was accompanied by a reduction in the expression of key components of the TLR4 pathway, such as TLR4 itself, MyD88, and TRIF.[9] Furthermore, 2-MQB inhibited the transcriptional activities of both the NF-κB and IRF3 pathways downstream of TLR4.[9] In vivo, 2-MQB treatment in a mouse model of endotoxin (B1171834) shock led to a decrease in the numbers of CD4+ and CD8+ T cells in the spleen, further highlighting its immunosuppressive potential.[8]
Another example is the quinoxaline-containing synthetic Lipoxin A4 mimetic, (R)-6 , which has demonstrated potent anti-inflammatory activity by attenuating LPS-induced NF-κB activation in monocytes.[10] This compound also modulated the release of cytokines, significantly reducing the levels of IL-1β, IL-6, and IFN-γ.[10]
Signaling Pathway: TLR4/NF-κB Inhibition by Quinoxaline Derivatives
Caption: Inhibition of the TLR4/NF-κB signaling pathway by quinoxaline derivatives.
Potential Interaction with the Calcineurin-NFAT Pathway
The calcineurin-NFAT signaling pathway is a cornerstone of T-cell activation. Calcineurin, a calcium-activated phosphatase, dephosphorylates NFAT (Nuclear Factor of Activated T-cells), leading to its nuclear translocation and the transcription of genes essential for the immune response, such as Interleukin-2 (IL-2).[11] While there is currently no direct evidence of quinoxaline derivatives inhibiting calcineurin, some small molecule inhibitors of the calcineurin-NFAT pathway have been identified that are not quinoxalines.[12][13] Given the structural diversity and broad biological activity of quinoxaline derivatives, exploring their potential to inhibit this key immunosuppressive target is a promising area for future research.
Quantitative Data on Immunosuppressive Activity
The following tables summarize the quantitative data for the immunosuppressive and anti-inflammatory activities of selected quinoxaline derivatives.
Table 1: In Vitro Kinase and Cell Growth Inhibition by Quinoxalinone Derivative ST4j
| Target | Assay Type | Compound | IC50 | Reference |
| JAK2 | Kinase Assay | ST4j | 13.00 ± 1.31 nM | [5] |
| JAK3 | Kinase Assay | ST4j | 14.86 ± 1.29 nM | [5] |
| TF1 Cells | Cell Growth | ST4j | 15.53 ± 0.82 µM | [5] |
| HEL Cells | Cell Growth | ST4j | 17.90 ± 1.36 µM | [5] |
Table 2: In Vitro Anti-inflammatory Activity of Quinoxaline Derivative (R)-6
| Target | Assay Type | Compound | IC50 | Imax | Reference |
| NF-κB Activity (LPS-stimulated THP-1 cells) | Luciferase Reporter Assay | (R)-6 | 25 pM | 38 ± 9% | [10] |
Table 3: Modulation of Cytokine Production by Quinoxaline Derivative (R)-6 in LPS-stimulated THP-1 Monocytes
| Cytokine | Effect of (R)-6 | Reference |
| IL-1β | Significantly Reduced | [10] |
| IL-6 | Significantly Reduced | [10] |
| IFN-γ | Significantly Reduced | [10] |
| IL-8 | Enhanced | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of quinoxaline derivatives.
T-Cell Proliferation Assay using CFSE Staining
This protocol describes a method to assess the effect of quinoxaline derivatives on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.[9][14][15][16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Quinoxaline derivative stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Labeling: Resuspend the PBMCs at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C in the dark.
-
Quenching: Add 5 volumes of ice-cold complete RPMI medium to the cells to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and wash twice with complete RPMI medium to remove excess CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.
-
Plating: Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Treatment: Add the quinoxaline derivative at various concentrations. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add the T-cell mitogen to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and transfer to FACS tubes. Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.
Intracellular Cytokine Staining and Flow Cytometry
This protocol details the measurement of intracellular cytokine production in T-cells following treatment with quinoxaline derivatives.[5][10][17][18]
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI medium
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Quinoxaline derivative
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture 1-2 x 106 cells per well in a 24-well plate with the quinoxaline derivative or vehicle control for a predetermined time.
-
Restimulation and Cytokine Accumulation: Add the cell stimulation cocktail and a protein transport inhibitor to the cultures. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash the cells and then resuspend in permeabilization buffer for 10-15 minutes.
-
Intracellular Staining: Add the intracellular cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
Western Blot for NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blot to assess the effect of quinoxaline derivatives.[19][20][21][22][23]
Materials:
-
Macrophages or other relevant cell line
-
LPS
-
Quinoxaline derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the quinoxaline derivative for a specified time, then stimulate with LPS.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
In Vitro Kinase Assay for JAK Inhibition
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of quinoxaline derivatives against JAK kinases.[2][24][25][26][27]
Materials:
-
Recombinant active JAK enzyme (e.g., JAK2, JAK3)
-
Kinase buffer
-
Peptide substrate for the JAK kinase
-
ATP
-
Quinoxaline derivative
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the quinoxaline derivative in kinase buffer. Prepare solutions of the JAK enzyme, peptide substrate, and ATP in kinase buffer at the desired concentrations.
-
Kinase Reaction: In a microplate, add the quinoxaline derivative or vehicle control. Add the JAK enzyme and incubate for a short period. Initiate the reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each concentration of the quinoxaline derivative and determine the IC50 value.
Conclusion and Future Directions
Quinoxaline derivatives represent a promising class of compounds with significant potential for the development of novel immunosuppressive therapies. Their ability to target key signaling pathways such as JAK/STAT and TLR4/NF-κB provides a solid foundation for their therapeutic application in autoimmune diseases and organ transplantation. The quantitative data presented in this guide highlight the potency of specific quinoxaline derivatives in inhibiting key components of the immune response.
Future research should focus on several key areas. Firstly, a broader range of quinoxaline derivatives should be screened for their immunosuppressive activity, particularly their effects on T-cell proliferation and activation. Secondly, the potential for these compounds to inhibit the calcineurin-NFAT pathway warrants further investigation. Thirdly, in vivo studies in relevant animal models of autoimmune disease and transplantation are necessary to validate the therapeutic potential of the most promising candidates. Finally, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, leading to the development of safer and more effective immunosuppressive drugs. This in-depth technical guide serves as a valuable resource to propel further research and development in this exciting field.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. youtube.com [youtube.com]
- 11. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of small-molecule inhibitors of calcineurin-NFATc signaling that mimic the PxIxIT motif of calcineurin binding partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 17. anilocus.com [anilocus.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 27. tools.thermofisher.com [tools.thermofisher.com]
DC-838: A Technical Guide to its Biological Activity as a Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of DC-838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A (CypA). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in immunology, virology, and drug discovery.
Core Mechanism of Action: Inhibition of Cyclophilin A
DC-838 exerts its biological effects through the direct inhibition of cyclophilin A (CypA), a ubiquitous intracellular protein belonging to the immunophilin family.[1] CypA possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding and regulation of various cellular processes.[2][3] The primary mechanism of immunosuppression mediated by CypA inhibitors involves the formation of a binary complex with CypA. This complex then binds to and inhibits the calcium/calmodulin-activated serine/threonine phosphatase, calcineurin.[2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[2] Consequently, NF-AT is unable to translocate to the nucleus, leading to the suppression of T-cell activation and the transcription of crucial cytokine genes, such as interleukin-2 (B1167480) (IL-2).[2][4]
Signaling Pathway of CypA Inhibition
Quantitative Biological Activity
The biological activity of DC-838 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of DC-838 against Human Cyclophilin A
| Parameter | Value | Method | Reference |
| IC50 (PPIase Activity) | 0.41 µM | PPIase Inhibition Assay | [3] |
| KD (Binding Affinity) | 7.09 µM | Surface Plasmon Resonance (SPR) | [3] |
| K'D (Binding Affinity) | 3.78 µM | Fluorescence Titration | [3] |
Table 2: Cellular Activity of DC-838
| Assay | Cell Type | Result | Reference |
| Inhibition of Spleen Cell Proliferation | Mouse Spleen Cells (Concanavalin A induced) | Demonstrated inhibitory activity | [1][3] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
The kinetic analysis of the interaction between DC-838 and CypA was performed using SPR technology.[1]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the DC-838/CypA interaction.
Methodology:
-
Immobilization: Recombinant human CypA is immobilized on a sensor chip (e.g., CM5).
-
Analyte Injection: A series of concentrations of DC-838 in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of DC-838 to the immobilized CypA, is monitored in real-time as a sensorgram.
-
Regeneration: The sensor surface is regenerated between injections using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
PPIase Activity Inhibition Assay
The inhibitory effect of DC-838 on the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA was determined using a chymotrypsin-coupled assay.[1]
Objective: To measure the half-maximal inhibitory concentration (IC50) of DC-838 against CypA PPIase activity.
Methodology:
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., HEPES buffer with DTT) containing recombinant human CypA.
-
Inhibitor Addition: Varying concentrations of DC-838 are pre-incubated with CypA.
-
Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-isomer of this peptide is the substrate for CypA.
-
Coupled Reaction: CypA catalyzes the cis-to-trans isomerization of the substrate. The trans-isomer is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline.
-
Spectrophotometric Measurement: The rate of p-nitroaniline release is monitored by measuring the increase in absorbance at 390 nm.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.
Mouse Spleen Cell Proliferation Assay
The immunosuppressive activity of DC-838 was evaluated by its ability to inhibit the proliferation of mouse spleen cells stimulated with the mitogen concanavalin (B7782731) A (Con A).[1]
Objective: To assess the in-vitro immunosuppressive potential of DC-838.
Methodology:
-
Cell Preparation: Spleen cells are harvested from mice and prepared as a single-cell suspension.
-
Cell Seeding: The cells are seeded into a 96-well plate at a defined density.
-
Treatment: The cells are treated with various concentrations of DC-838 or a vehicle control.
-
Stimulation: Cell proliferation is induced by the addition of Concanavalin A.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT assay or [3H]-thymidine incorporation.
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the vehicle-treated control.
Experimental Workflow Overview
Conclusion
DC-838 is a potent small-molecule inhibitor of human cyclophilin A with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the inhibition of the CypA-calcineurin-NF-AT signaling pathway, positions it as a compound of interest for further investigation in the fields of immunosuppression and other CypA-mediated pathologies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of DC-838 and other novel cyclophilin A inhibitors.
References
- 1. One novel quinoxaline derivative as a potent human cyclophilin A inhibitor shows highly inhibitory activity against mouse spleen cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclosporin A, the cyclophilin class of peptidylprolyl isomerases, and blockade of T cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
DC 838: A Quinoxaline-Derived Cyclophilin A Inhibitor as a Potential Immunosuppressant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of DC 838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A (CypA). By targeting CypA, a key enzyme in multiple cellular signaling pathways, this compound demonstrates significant potential as an immunosuppressive agent. This guide consolidates available data on its mechanism of action, binding kinetics, and in vitro immunosuppressive activity. Detailed experimental methodologies are outlined, and key signaling pathways are visualized to support further research and development of this compound and related compounds.
Introduction
Cyclophilin A (CypA) is a ubiquitous intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding, trafficking, and signaling. The immunosuppressive mechanism of the widely used drug, Cyclosporin A (CsA), is mediated through its binding to CypA. The resulting CypA-CsA complex inhibits the phosphatase activity of calcineurin, thereby blocking the activation of T-cells. This established role of CypA in the immune response makes it an attractive target for the development of novel immunosuppressive drugs.
This compound, a quinoxaline derivative, has emerged as a potent small molecule inhibitor of human CypA.[1] Initial studies have demonstrated its ability to inhibit the enzymatic activity of CypA and suppress immune cell proliferation, highlighting its potential for therapeutic applications in autoimmune diseases and organ transplantation.[1] This guide aims to provide a detailed summary of the existing scientific knowledge on this compound.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of human cyclophilin A. By binding to CypA, this compound blocks its PPIase enzymatic activity. This inhibition is the foundational event that leads to its immunosuppressive effects. The interaction of this compound with CypA has been characterized through various biophysical and biochemical assays, confirming a high-affinity binding.
Quantitative Data
The inhibitory and binding constants of this compound against human cyclophilin A have been quantitatively determined, underscoring its potency.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay | [1] |
| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| K'D | 3.78 µM | Fluorescence Titration | [1] |
| In Vitro Efficacy | High Inhibition | Mouse Spleen Cell Proliferation Assay | [1] |
Table 1: In Vitro Activity of this compound against Cyclophilin A.
Signaling Pathways
This compound exerts its immunosuppressive effects by interfering with CypA-mediated signaling pathways critical for T-cell activation.
Calcineurin-NFAT Pathway
The best-understood mechanism for CypA-mediated immunosuppression involves the calcineurin-NFAT pathway. While this is the established mechanism for Cyclosporin A, the inhibition of CypA by this compound is expected to similarly disrupt this cascade.
Extracellular CypA-CD147 Signaling
CypA can be secreted by cells in response to inflammatory stimuli and acts as a ligand for the transmembrane receptor CD147. This interaction can trigger downstream signaling, including the MAPK/ERK pathway, promoting inflammation. By inhibiting CypA, this compound can potentially block this extracellular signaling route.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard laboratory practices for such assays.
PPIase Activity Assay (IC50 Determination)
This assay measures the cis-trans isomerization of a substrate peptide, which is catalyzed by CypA. The rate of isomerization is monitored spectrophotometrically.
-
Objective: To determine the concentration of this compound that inhibits 50% of CypA's enzymatic activity.
-
Materials:
-
Recombinant human Cyclophilin A
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
This compound stock solution in DMSO
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant human CypA to each well, followed by the different concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 10°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Immediately add chymotrypsin, which cleaves the p-nitroanilide from the trans-isomer of the substrate, releasing a chromophore.
-
Monitor the change in absorbance at 390 nm over time.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mouse Spleen Cell Proliferation Assay
This in vitro assay assesses the immunosuppressive activity of a compound by measuring its effect on the proliferation of T-cells within a mixed population of spleen cells, typically stimulated by a mitogen like Concanavalin A (ConA).
-
Objective: To evaluate the inhibitory effect of this compound on mitogen-induced lymphocyte proliferation.
-
Materials:
-
BALB/c mice
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Concanavalin A (ConA)
-
This compound stock solution in DMSO
-
Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)
-
96-well cell culture plates
-
-
Procedure:
-
Isolate spleens from mice under sterile conditions.
-
Prepare a single-cell suspension of splenocytes by mechanical dissociation.
-
Lyse red blood cells using an appropriate buffer.
-
Wash and resuspend the splenocytes in complete RPMI-1640 medium.
-
Plate the cells at a density of approximately 2 x 105 cells/well in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a predetermined optimal concentration of ConA (e.g., 1-5 µg/ml).[3]
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add a cell proliferation reagent (e.g., BrdU) and incubate for an additional 18-24 hours.
-
Measure the incorporation of the reagent according to the manufacturer's protocol (e.g., using an anti-BrdU antibody in an ELISA format).
-
Calculate the percentage of proliferation inhibition relative to the ConA-stimulated control.
-
Conclusion
This compound is a promising immunosuppressive agent that functions through the potent and specific inhibition of cyclophilin A. The available data on its binding affinity and in vitro efficacy warrant further investigation into its in vivo therapeutic potential and safety profile. The experimental frameworks and pathway analyses provided in this guide offer a solid foundation for researchers and drug developers to build upon in the pursuit of novel CypA-targeting immunomodulatory therapies.
References
Preliminary Studies on DC 838: A Technical Overview
This technical guide provides an in-depth overview of the preliminary studies on compounds identified as "DC 838" in the scientific literature. The information is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows. The term "this compound" has been associated with at least three distinct investigational compounds: a Cyclophilin A (CypA) inhibitor, the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor IMU-838 (vidofludimus calcium), and the bacterial immunotherapy ACTM-838. This document addresses each of these entities separately.
This compound: A Quinoxaline (B1680401) Derivative as a Cyclophilin A Inhibitor
This compound is identified as a novel quinoxaline derivative that acts as a potent inhibitor of human Cyclophilin A (CypA). Preliminary studies have focused on its synthesis, inhibitory activity, and effects on immune cell proliferation.
Quantitative Data
| Parameter | Value | Experimental Context | Reference |
| Molecular Formula | C27H29N5O4 | [1] | |
| Molecular Weight | 487.55 g/mol | [1] | |
| CypA Inhibition | Potent | In vitro assays | [1] |
| Effect on Cell Proliferation | Highly inhibitory | Mouse spleen cells | [1] |
Experimental Protocols
Based on the available literature, the key experiments for the preliminary evaluation of this compound as a CypA inhibitor would likely involve the following methodologies.
Cyclophilin A Inhibitory Assay (General Protocol):
A common method for measuring CypA activity is the chymotrypsin-coupled isomerase assay.
-
Reagents: Human recombinant CypA, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate), α-chymotrypsin, and the test compound (this compound).
-
Procedure:
-
The substrate, which exists in cis and trans conformations, is prepared in a solution of trifluoroethanol and LiCl.
-
The assay is performed in a buffered solution (e.g., HEPES) at a specific temperature (e.g., 10°C).
-
CypA is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the substrate to the CypA/inhibitor mixture, followed by the addition of α-chymotrypsin.
-
α-chymotrypsin only cleaves the trans isomer of the substrate, releasing p-nitroaniline.
-
The rate of p-nitroaniline release is monitored spectrophotometrically at a specific wavelength (e.g., 390 nm).
-
The inhibition of CypA's isomerase activity by this compound results in a decreased rate of substrate conversion to the trans form, and thus a lower rate of p-nitroaniline release.
-
IC50 values are calculated from the dose-response curves.
-
Mouse Spleen Cell Proliferation Assay (General Protocol):
-
Cell Preparation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in a suitable culture medium.
-
Stimulation and Treatment:
-
Splenocytes are seeded in 96-well plates.
-
Cells are stimulated with a mitogen, such as Concanavalin A (ConA) or lipopolysaccharide (LPS), to induce proliferation.
-
Varying concentrations of this compound are added to the wells.
-
Control wells include unstimulated cells, stimulated cells without the inhibitor, and a vehicle control.
-
-
Proliferation Measurement:
-
After a specific incubation period (e.g., 48-72 hours), cell proliferation is assessed. This can be done using various methods, such as:
-
[3H]-thymidine incorporation: A pulse of radioactive thymidine (B127349) is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.
-
MTT or WST-1 assay: These colorimetric assays measure the metabolic activity of viable cells.
-
-
-
Data Analysis: The results are expressed as a percentage of inhibition of proliferation compared to the stimulated control. IC50 values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of CypA. CypA is a peptidyl-prolyl isomerase that plays a role in protein folding and has been implicated in various signaling pathways, including those involved in immune responses.
IMU-838 (Vidofludimus Calcium): A DHODH Inhibitor
IMU-838, also known as vidofludimus (B1684499) calcium, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This mechanism of action preferentially targets highly proliferative cells, such as activated T and B lymphocytes, making it a potential therapeutic for autoimmune diseases like multiple sclerosis and ulcerative colitis.
Quantitative Data from a Phase 2 Trial in Relapsing-Remitting Multiple Sclerosis
| Parameter | Placebo (n=66) | Vidofludimus Calcium 30 mg (n=71) | Vidofludimus Calcium 45 mg (n=72) | Reference |
| Mean Cumulative Unique Active Lesions (at 24 weeks) | 8.0 | Not specified | 4.5 (assumed for power calculation) | [2] |
| Annualized Relapse Rate | Trends favoring vidofludimus calcium | Trends favoring vidofludimus calcium | Trends favoring vidofludimus calcium | [2] |
| Renal Treatment-Emergent Events | 1 (1%) | 3 (2%) (any dose) | 3 (2%) (any dose) | [2] |
| Adverse Events of Special Interest | 1 (1%) (hematuria) | 1 (1%) (ureterolithiasis) (any dose) | 1 (1%) (ureterolithiasis) (any dose) | [2] |
Note: The study was not powered for clinical outcomes like annualized relapse rate.
Experimental Protocols
Phase 2 Clinical Trial Protocol (NCT03341962 as an example):
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with a confirmed diagnosis of the target indication (e.g., relapsing-remitting multiple sclerosis). Inclusion and exclusion criteria are strictly defined (e.g., age, disease activity).
-
Intervention:
-
Patients are randomized to receive different doses of IMU-838 (e.g., 30 mg, 45 mg daily) or a matching placebo.
-
Treatment duration is predefined (e.g., 24 weeks).
-
-
Endpoints:
-
Primary Endpoint: Often a quantifiable measure of disease activity, such as the cumulative number of unique active MRI lesions.
-
Secondary Endpoints: May include clinical measures like annualized relapse rate, time to first relapse, and changes in disability scores.
-
Safety Endpoints: Monitoring of adverse events, laboratory values (hematology, liver function, renal function), and vital signs.
-
-
Data Analysis: Statistical methods appropriate for the endpoint type are used. For example, a Cox proportional hazards model for time-to-event data and analysis of variance or covariance for continuous data.
Signaling Pathway and Mechanism of Action
IMU-838 inhibits DHODH, which is a critical enzyme for the synthesis of pyrimidines, essential building blocks for DNA and RNA. Activated lymphocytes have a high demand for pyrimidines to support their clonal expansion. By blocking this pathway, IMU-838 selectively inhibits the proliferation of these immune cells without causing broad immunosuppression.
ACTM-838: A Bacterial Immunotherapy
ACTM-838 is a novel, systemically delivered bacterial immunotherapy based on a live attenuated Salmonella Typhimurium platform (STACT). It is engineered to enrich in solid tumors and deliver two payloads: IL-15/IL-15Rα and a constitutively active STING (Stimulator of Interferon Genes), to tumor-resident phagocytic cells. This approach is designed to engage both innate and adaptive immunity within the tumor microenvironment (TME).[3][4]
Quantitative Data
While specific quantitative data from peer-reviewed publications is emerging, the preliminary reports describe the following outcomes in murine tumor models.
| Outcome | Result | Experimental Context | Reference |
| Tumor Enrichment | ACTM-838 distributes and enriches in the TME | Intravenous dosing in tumor-bearing mice | [3][4] |
| Payload Expression | Expression of human IL-15/IL-15Rα and murine IFNα in the tumor | Analysis of tumor tissue post-treatment | [3] |
| Immune Cell Infiltration | Increase in cytolytic T-cells, NK-cells, and B-cells | Flow cytometry and single-cell RNAseq of tumors | [3][4] |
| Immune Cell Phenotype | Decrease in exhausted T-cells and Tregs | Flow cytometry and single-cell RNAseq of tumors | [3] |
| Myeloid Cell Activation | Increase in MHCII-high proliferating myeloid cells | Flow cytometry of tumors | [3] |
| Anti-Tumor Efficacy | Durable anti-tumor efficacy | Multiple murine tumor models | [3][4] |
| Combination Therapy | Synergizes with anti-PD1 therapy | Murine tumor models | [3][4] |
Experimental Protocols
In Vivo Murine Tumor Model Study (General Protocol):
-
Tumor Cell Implantation:
-
A specific number of murine tumor cells (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment Administration:
-
Mice are randomized into treatment groups (e.g., vehicle control, ACTM-838, anti-PD1, combination).
-
ACTM-838 is administered systemically, typically via intravenous (IV) injection.
-
Dosing schedules are followed as per the study design.
-
-
Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width^2).
-
Animal survival is monitored and recorded.
-
-
Pharmacodynamic and Immune Monitoring:
-
At specified time points, tumors and spleens are harvested.
-
Flow Cytometry: Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, CD4, FoxP3, NK1.1, CD11c, MHCII) to analyze the composition and activation state of immune cells in the TME.
-
Gene Expression Analysis (e.g., scRNAseq, qPCR): RNA is extracted from tumor tissue to analyze the expression of genes related to immune activation, cytokine signaling, and other relevant pathways.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell types.
-
Logical Relationship and Mechanism of Action
ACTM-838's therapeutic strategy is based on a multi-pronged approach to remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTM-838, a novel systemically delivered bacterial immunotherapy that enriches in solid tumors and delivers IL-15/IL-15Rα and STING payloads to engage innate and adaptive immunity in the TME and enable a durable anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for In Vivo Spleen Cell Proliferation Assay
Disclaimer: The following application notes and protocols describe a general framework for an in vivo spleen cell proliferation assay. The compound "DC 838" is not referenced in publicly available scientific literature. Therefore, the information provided is based on established methodologies for assessing immunomodulatory effects of test articles on lymphocyte proliferation and does not pertain to a specific agent named this compound. Researchers should adapt these protocols based on the specific characteristics of their test compound.
Application Notes
1. Introduction
The in vivo spleen cell proliferation assay is a fundamental tool in immunology and drug development for evaluating the potential of a test article to stimulate or inhibit the proliferation of immune cells, primarily lymphocytes (T cells and B cells), within a living organism. The spleen, a major secondary lymphoid organ, is a critical site for initiating immune responses to blood-borne antigens. Measuring the proliferation of splenocytes provides valuable insights into the immunomodulatory properties of a compound. This assay is widely used in preclinical studies to assess the efficacy of immunostimulatory agents (e.g., vaccine adjuvants, cancer immunotherapies) or the immunosuppressive effects of drugs for autoimmune diseases and organ transplantation.
2. Principle of the Assay
The assay principle involves administering a test article to an animal model (typically mice or rats) and subsequently measuring the rate of DNA synthesis in spleen cells. Increased or decreased proliferation compared to a vehicle control group indicates an immunomodulatory effect. Two common methods for measuring cell proliferation in vivo are:
-
Bromodeoxyuridine (BrdU) Incorporation Assay: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. After a labeling period, splenocytes are harvested, and the incorporated BrdU is detected using specific monoclonal antibodies, typically by flow cytometry or immunohistochemistry.[1]
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: CFSE is a fluorescent dye that covalently binds to intracellular proteins.[2] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[3] By analyzing the fluorescence profile of splenocytes using flow cytometry, the number of cell divisions can be quantified.
3. Applications in Research and Drug Development
-
Immunotoxicology: To assess whether a drug candidate has unintended immunosuppressive or immunostimulatory effects.
-
Vaccine Development: To evaluate the efficacy of adjuvants in enhancing the proliferation of antigen-specific lymphocytes.
-
Cancer Immunotherapy: To screen for compounds that can stimulate the proliferation of cytotoxic T lymphocytes and other anti-tumor immune cells.
-
Autoimmune Disease Research: To identify and characterize immunosuppressive agents that can inhibit the proliferation of autoreactive lymphocytes.
-
Transplantation Immunology: To evaluate the effectiveness of immunosuppressive drugs in preventing the rejection of transplanted organs by inhibiting T cell proliferation.
Experimental Workflow
Caption: General experimental workflow for the in vivo spleen cell proliferation assay.
Data Presentation
Table 1: Example Data from a BrdU-Based Spleen Cell Proliferation Assay
| Treatment Group | Dose (mg/kg) | % BrdU+ CD4+ T Cells (Mean ± SD) | % BrdU+ CD8+ T Cells (Mean ± SD) | % BrdU+ B220+ B Cells (Mean ± SD) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 3.1 ± 1.1 | 5.2 ± 1.5 |
| Test Article "this compound" | 10 | 10.2 ± 2.1 | 12.5 ± 2.9 | 8.9 ± 2.0 |
| Test Article "this compound" | 30 | 18.7 ± 3.5 | 22.4 ± 4.1 | 15.6 ± 3.3* |
| Positive Control (e.g., Poly I:C) | 5 | 25.4 ± 4.8 | 30.1 ± 5.2 | 28.3 ± 5.0** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative and for illustrative purposes only.
Table 2: Example Data from a CFSE-Based Spleen Cell Proliferation Assay
| Treatment Group | Dose (mg/kg) | Proliferation Index (CD4+ T Cells, Mean ± SD) | % Divided Cells (CD4+ T Cells, Mean ± SD) |
| Vehicle Control | 0 | 0.15 ± 0.05 | 8.2 ± 2.1 |
| Test Article "this compound" | 10 | 0.85 ± 0.15 | 45.3 ± 5.8 |
| Test Article "this compound" | 30 | 1.52 ± 0.28 | 78.6 ± 8.2 |
| Positive Control (e.g., anti-CD3) | 1 | 2.10 ± 0.35 | 92.1 ± 4.5 |
*p < 0.05, **p < 0.01 compared to vehicle control. Proliferation index and % divided cells are calculated from CFSE dilution profiles. Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Spleen Cell Proliferation Assay using BrdU Incorporation
1. Materials
-
Animals: 8-12 week old mice (e.g., C57BL/6 or BALB/c).
-
Test Article: "this compound" or other compound of interest.
-
Vehicle: Appropriate vehicle for the test article.
-
Positive Control: Immunostimulatory agent (e.g., Poly I:C, LPS).
-
BrdU Labeling Reagent: 5-bromo-2'-deoxyuridine (B1667946) (sterile, in PBS).
-
Surgical Tools: Scissors, forceps.
-
Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Red Blood Cell Lysis Buffer: (e.g., ACK lysis buffer).
-
Flow Cytometry Antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-B220, Anti-BrdU-FITC (or other fluorochrome).
-
BrdU Staining Kit: Commercially available kits are recommended.
-
Equipment: Animal housing facilities, biological safety cabinet, centrifuge, flow cytometer.
2. Methodology
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to treatment groups (e.g., Vehicle, Test Article low dose, Test Article high dose, Positive Control), with n=5-8 animals per group.
-
-
Compound Administration:
-
Administer the test article, vehicle, or positive control to the respective groups via the desired route (e.g., intraperitoneal, oral, intravenous).
-
The dosing schedule will depend on the pharmacokinetic properties of the test article.
-
-
BrdU Labeling:
-
Two hours before the end of the experiment, inject each mouse intraperitoneally with BrdU labeling reagent (e.g., 100 mg/kg).[4]
-
-
Spleen Harvest and Splenocyte Isolation:
-
At the designated time point after compound administration, euthanize the mice by an approved method.
-
Aseptically harvest the spleens and place them in ice-cold PBS or RPMI-1640.
-
Generate a single-cell suspension by gently grinding the spleen between the frosted ends of two microscope slides or using a cell strainer.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes at 4°C).
-
Lyse red blood cells by resuspending the cell pellet in ACK lysis buffer for 3-5 minutes at room temperature.
-
Quench the lysis by adding an excess of complete RPMI-1640 medium.
-
Wash the cells twice with PBS containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
BrdU Staining and Flow Cytometry:
-
Adjust the cell concentration to 1x10^7 cells/mL.
-
Stain for cell surface markers (e.g., CD4, CD8, B220) according to the antibody manufacturer's protocol.
-
Fix, permeabilize, and treat with DNase to expose the incorporated BrdU, following the instructions of a commercial BrdU staining kit.
-
Stain with the anti-BrdU antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify T cell (CD4+, CD8+) and B cell (B220+) populations.
-
Within each lymphocyte subset, quantify the percentage of BrdU-positive cells.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.
-
Protocol 2: In Vivo Spleen Cell Proliferation Assay using CFSE Dilution
1. Materials
-
Animals: Donor and recipient mice (syngeneic).
-
Test Article, Vehicle, Positive Control: As described in Protocol 1.
-
CFSE Staining Reagent: Carboxyfluorescein succinimidyl ester.
-
Surgical and Cell Culture Supplies: As described in Protocol 1.
-
Flow Cytometry Antibodies: Anti-CD4, Anti-CD8, etc. (conjugated to fluorochromes other than FITC/GFP).
-
Equipment: As described in Protocol 1.
2. Methodology
-
Preparation of CFSE-labeled Splenocytes:
-
Harvest spleens from donor mice and prepare a single-cell suspension as described in Protocol 1.
-
Resuspend the cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with cold medium to remove excess CFSE.
-
Resuspend the labeled cells in sterile PBS for injection.
-
-
Animal Treatment and Cell Transfer:
-
Treat recipient mice with the test article, vehicle, or positive control as described in Protocol 1.
-
At a suitable time point after treatment, adoptively transfer a defined number of CFSE-labeled splenocytes (e.g., 5-10 x 10^6 cells) into the recipient mice via intravenous (tail vein) injection.
-
-
Spleen Harvest and Processing:
-
After a defined period (e.g., 3-5 days) to allow for cell proliferation, euthanize the recipient mice and harvest the spleens.
-
Prepare a single-cell suspension of splenocytes as described in Protocol 1.
-
-
Flow Cytometry Staining and Analysis:
-
Stain the splenocytes for cell surface markers to identify specific lymphocyte populations.
-
Acquire data on a flow cytometer, ensuring the FITC/GFP channel is used to detect CFSE fluorescence.
-
-
Data Analysis:
-
Gate on the lymphocyte populations of interest.
-
Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of cell division.
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to model the proliferation data and calculate parameters such as the percentage of divided cells and the proliferation index.
-
Perform statistical analysis to compare the treatment groups.
-
Signaling Pathways
T-Cell Proliferation Signaling Pathway
T-cell proliferation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals.[5][6] This triggers a cascade of intracellular signaling events leading to the activation of transcription factors that drive the expression of genes required for cell cycle entry and division, such as the gene for Interleukin-2 (IL-2).[7]
Caption: Simplified signaling pathway of T-cell activation and proliferation.
B-Cell Proliferation Signaling Pathway
B-cell proliferation is primarily driven by the B-cell receptor (BCR) recognizing its specific antigen.[8][9] This leads to the activation of several signaling cascades that result in changes in gene expression, ultimately promoting cell survival and division.[10][11] Co-stimulation from T-helper cells is often required for a robust proliferative response.
Caption: Simplified signaling pathway of B-cell activation and proliferation.
References
- 1. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Use of DC 838 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC 838 is a novel quinoxaline (B1680401) derivative that has been identified as a potent inhibitor of human Cyclophilin A (CypA).[1] CypA is a ubiquitous intracellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a critical role in protein folding and various cellular processes. It is also implicated in the pathogenesis of several diseases, including inflammatory conditions and cancer, making it a valuable target for therapeutic intervention. Extracellular CypA can interact with the cell surface receptor CD147, triggering downstream signaling pathways that contribute to inflammation. This compound's inhibitory action on CypA makes it a valuable tool for studying the physiological and pathological roles of CypA and for potential therapeutic development.
These application notes provide a detailed protocol for the use of this compound in a common cell-based assay: the inhibition of Concanavalin A (Con A)-induced mouse splenocyte proliferation.
Mechanism of Action
This compound functions as a direct inhibitor of the PPIase activity of Cyclophilin A. The primary signaling pathway affected by this compound is the CypA-CD147 axis, which is known to influence several downstream pathways, including the MAPK/ERK and NF-κB signaling cascades. By inhibiting CypA, this compound can modulate the cellular responses mediated by these pathways, such as inflammation and cell proliferation.
Quantitative Data
The following table summarizes the known quantitative data for this compound. The primary application demonstrated in the literature is the inhibition of mouse spleen cell proliferation.
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (PPIase Activity) | 0.41 µM | Enzyme Assay | [1] |
| Binding Affinity (K_D) | 7.09 µM | Surface Plasmon Resonance | [1] |
| Biological Activity | Inhibition of Proliferation | Concanavalin A-stimulated mouse splenocytes | [1] |
Experimental Protocols
This section provides a detailed protocol for a Concanavalin A (Con A)-induced mouse splenocyte proliferation assay to evaluate the inhibitory activity of this compound.
Experimental Workflow
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Concanavalin A (Con A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol: Inhibition of Con A-Induced Mouse Splenocyte Proliferation
1. Preparation of Reagents:
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Concanavalin A Stock Solution: Prepare a stock solution of Con A in sterile PBS or culture medium (e.g., 1 mg/mL).
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize and store protected from light at 4°C.
2. Isolation of Mouse Splenocytes:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently teasing the spleens apart between the frosted ends of two sterile glass slides in a petri dish containing cold complete RPMI medium.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in a red blood cell lysis buffer if necessary.
-
Wash the cells with complete RPMI medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
3. Cell Seeding:
-
Resuspend the splenocytes in complete RPMI medium to a final concentration of 2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
4. Treatment with this compound and Con A:
-
Prepare serial dilutions of this compound in complete RPMI medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC₅₀. Add the appropriate volume of the diluted this compound to the wells. For the vehicle control, add the same volume of medium containing the highest concentration of DMSO used for the this compound dilutions.
-
Add Con A to the wells at a final concentration of 5 µg/mL to induce T-cell proliferation. Include control wells with cells and medium only (unstimulated) and cells with Con A only (stimulated control).
-
The final volume in each well should be 200 µL.
5. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours.
6. MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, which appear as a purple precipitate.
-
Add 100 µL of MTT solubilization solution to each well.
-
Incubate the plate overnight at room temperature in the dark to ensure complete solubilization of the formazan crystals.
7. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance_of_Treated_Wells - Absorbance_of_Unstimulated_Wells) / (Absorbance_of_Stimulated_Control_Wells - Absorbance_of_Unstimulated_Wells)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Troubleshooting
-
High background in unstimulated wells: This could be due to contamination or an excessively high cell seeding density. Ensure sterile technique and optimize cell number.
-
Low signal in stimulated wells: The Con A may not be potent, or the incubation time may be too short. Check the activity of the Con A and consider extending the incubation period.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use multichannel pipettes for adding reagents to the 96-well plate to minimize variability.
Conclusion
This compound is a potent inhibitor of Cyclophilin A that can be effectively used in cell culture to study the roles of this important enzyme. The provided protocol for the Concanavalin A-induced splenocyte proliferation assay serves as a robust method for evaluating the immunosuppressive potential of this compound and similar compounds. Careful execution of this protocol will yield reliable and reproducible data for researchers in immunology and drug development.
References
Application Notes and Protocols for Studying Cyclophilin A Function Using DC 838
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DC 838, a potent small molecule inhibitor, to investigate the function of Cyclophilin A (CypA). This document includes detailed protocols for key biochemical and cellular assays, a summary of quantitative data for this compound, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Cyclophilin A and this compound
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding and conformational changes.[1][2] Beyond its intracellular functions, CypA can be secreted in response to inflammatory stimuli and acts as a pro-inflammatory cytokine.[1][3] Extracellular CypA interacts with the cell surface receptor CD147, triggering intracellular signaling cascades, including the MAPK and NF-κB pathways, which are implicated in various physiological and pathological processes such as T-cell activation, inflammation, and viral infections.[2][4][5]
This compound is a quinoxaline (B1680401) derivative identified as a potent inhibitor of human CypA. It serves as a valuable chemical tool to probe the diverse functions of CypA in both in vitro and in vivo settings.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters defining the interaction of this compound with Cyclophilin A.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay (Chymotrypsin-coupled) | [6] |
| Kd | 7.1 µM | Surface Plasmon Resonance (SPR) | [6] |
Signaling Pathway of Cyclophilin A and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by extracellular Cyclophilin A (CypA) and the point of intervention by this compound. Upon binding to its receptor CD147, CypA activates downstream signaling cascades, including the MAPK (ERK1/2) and NF-κB pathways, leading to inflammatory responses and T-cell activation. This compound inhibits the PPIase activity of CypA, thereby disrupting its proper folding and function, which in turn can modulate these signaling events.
References
- 1. Cyclophilins A, B, and C Role in Human T Lymphocytes Upon Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC 838, a Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC 838 is a potent, non-immunosuppressive small molecule inhibitor of human Cyclophilin A (CypA).[1][2] CypA is a ubiquitously expressed intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, a crucial step in the folding and function of various proteins.[3][4] Extracellular CypA is also implicated in various pathological conditions, including inflammatory diseases and cancers, through its interaction with the cell surface receptor CD147, which activates downstream signaling pathways like MAPK/ERK and NF-κB.[3] The inhibition of CypA's enzymatic activity presents a promising therapeutic strategy for a range of diseases. This document provides detailed experimental protocols for the evaluation of this compound and other CypA inhibitors.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound and provides a comparison with other known Cyclophilin A inhibitors.
| Compound Name | Compound Type | Standard Type | Standard Value (µM) | Reference |
| This compound | Quinoxaline Derivative | IC50 | 0.41 | --INVALID-LINK-- |
| This compound | Quinoxaline Derivative | K_D | 7.09 | --INVALID-LINK-- |
| Cyclosporin A | Immunosuppressive | IC50 | 0.0096 | --INVALID-LINK-- |
| Sanglifehrin A | Immunosuppressive | IC50 | 0.0128 | --INVALID-LINK-- |
| Alisporivir (DEB025) | Non-immunosuppressive | EC50 | 0.011 - 0.039 | --INVALID-LINK-- |
| Compound 239836 | Non-immunosuppressive | IC50 | 0.0015 | --INVALID-LINK-- |
Signaling Pathways Involving Cyclophilin A
Cyclophilin A is involved in multiple signaling pathways that regulate cell survival, proliferation, and migration. Understanding these pathways is crucial for elucidating the mechanism of action of CypA inhibitors like this compound.
References
Application Notes and Protocols for Molecular Docking of DC-838 with Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a ubiquitous protein that plays a critical role in protein folding and cellular signaling.[1] Its involvement in various pathological conditions, including viral infections and inflammatory diseases, has made it an attractive target for drug development.[2][3] DC-838, a novel quinoxaline (B1680401) derivative, has been identified as a potent inhibitor of human cyclophilin A.[4] This document provides detailed application notes and protocols for the molecular docking of DC-838 with CypA, a crucial step in understanding their interaction at an atomic level and in the rational design of new, more effective inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][5][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as DC-838, to the active site of a target protein like CypA.
Quantitative Data Summary
The following table summarizes the experimentally determined binding and inhibition data for the interaction of DC-838 with CypA. This data is essential for validating the results of molecular docking simulations.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay | [2][4] |
| Kd | 7.1 µM | Surface Plasmon Resonance (SPR) | [2] |
| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [4] |
| K'D | 3.78 µM | Fluorescence Titration | [4] |
Signaling Pathway and Experimental Workflow
Cyclophilin A Signaling Involvement
CypA is involved in a multitude of cellular processes. For instance, in viral infections like HIV-1, CypA interacts with the viral capsid protein, playing a role in the viral life cycle.[7][8] In the context of the immune response, the complex of Cyclosporin A (CsA) and CypA inhibits calcineurin, a key phosphatase in the T-cell activation pathway, leading to immunosuppression.[4] Understanding these pathways is crucial for contextualizing the effects of CypA inhibitors.
Caption: Role of CypA in Immune Response and HIV-1 Replication.
Molecular Docking Workflow
The process of molecular docking involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results. This workflow ensures that the simulation is accurate and the results are reliable.
Caption: General workflow for molecular docking.
Experimental Protocols
This section provides a detailed protocol for performing molecular docking of DC-838 with CypA. The protocol is based on commonly used software and methodologies in the field.
Software and Resource Requirements
-
Protein Structure: The crystal structure of human Cyclophilin A can be obtained from the Protein Data Bank (PDB). A suitable structure should be selected, preferably one with a high resolution and complexed with a ligand to define the active site.
-
Ligand Structure: The 3D structure of DC-838 can be generated using chemical drawing software like ChemDraw or obtained from chemical databases such as PubChem.
-
Molecular Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.[6]
-
Visualization Software: UCSF Chimera or PyMOL are recommended for visualizing and analyzing the protein-ligand complex.
Protein Preparation
-
Download the PDB file for human Cyclophilin A.
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera).
-
Remove all non-essential molecules , including water molecules, co-solvents, and any existing ligands from the crystal structure.
-
Add hydrogen atoms to the protein structure. This is a crucial step as hydrogen atoms are often not resolved in crystal structures.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Ligand Preparation
-
Obtain the 3D structure of DC-838. If starting from a 2D structure, use a program like Open Babel to convert it to a 3D structure.
-
Perform energy minimization on the ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Save the prepared ligand structure in the PDBQT format.
Grid Box Generation
-
Identify the active site of CypA. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. The active site of CypA is a well-characterized hydrophobic pocket.[8]
-
Define the dimensions and center of the grid box using AutoDock Tools. The grid box should be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
Molecular Docking Simulation
-
Use AutoDock Vina to perform the docking simulation.
-
Specify the prepared protein and ligand files as input.
-
Provide the grid box parameters (center and dimensions) defined in the previous step.
-
Set the exhaustiveness parameter. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search. An exhaustiveness of 8 is a good starting point.
-
Run the docking simulation. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
Analysis of Results
-
Examine the binding energies of the predicted poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked binding poses in complex with the CypA protein using UCSF Chimera or PyMOL.
-
Analyze the intermolecular interactions between DC-838 and the amino acid residues in the CypA active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Compare the predicted binding mode with any available experimental data, such as structure-activity relationship (SAR) studies or co-crystal structures of similar inhibitors.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known reference (if available) to assess the accuracy of the docking protocol.
Conclusion
This application note provides a comprehensive guide for the molecular docking of DC-838 with its target protein, Cyclophilin A. By following the detailed protocols and utilizing the provided quantitative data and workflows, researchers can gain valuable insights into the molecular basis of this interaction. This knowledge is instrumental in the structure-based design of novel and more potent CypA inhibitors for therapeutic applications.
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamic Simulation and Docking of Cyclophilin A Mutants with its Potential Inhibitors - Journal of Clinical and Basic Research [jcbr.goums.ac.ir]
- 4. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular recognition in the HIV-1 capsid/cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hydrophobic pocket of cyclophilin is the binding site for the human immunodeficiency virus type 1 Gag polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of small molecule inhibitors using Surface Plasmon Resonance (SPR). As the specific target for "DC 838" is ambiguous in current literature, with references pointing towards Cyclophilin A (CypA), Dihydroorotate Dehydrogenase (DHODH), and bacterial immunotherapy, this guide will focus on a generalized approach for analyzing the interaction of a small molecule inhibitor with its protein target. The principles and protocols described herein are broadly applicable and can be adapted to a specific target once identified.
Introduction to Surface Plasmon Resonance
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to monitor biomolecular interactions in real-time.[1][2] It is widely adopted in drug discovery for applications such as screening for new drug candidates, characterizing the binding of small molecules to protein targets, and elucidating antibody-antigen recognition.[1][3][4] The technique measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[1][5] When a molecule (the analyte) in solution binds to a molecule immobilized on the sensor surface (the ligand), the local refractive index changes, causing a shift in the resonance angle of the reflected light. This change is detected and plotted as a sensorgram, which shows the binding response over time.[5][6]
Key Advantages of SPR in Drug Discovery:
-
Label-Free Detection: Eliminates the need for fluorescent or radioactive tags, which can sometimes interfere with molecular interactions.[3][7]
-
Real-Time Monitoring: Allows for the direct observation of the association and dissociation phases of an interaction, providing a deeper understanding of the binding event.[7][8]
-
Quantitative Kinetic and Affinity Data: Enables the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[6][9]
-
High Sensitivity: Capable of detecting the binding of small molecules to large protein targets.[2][10]
-
Low Sample Consumption: Requires minimal amounts of sample, which is particularly advantageous in the early stages of drug development.[7]
Experimental Design and Workflow
A typical SPR experiment for characterizing a small molecule inhibitor involves several key steps, from initial assay development to detailed kinetic analysis.
Figure 1: A generalized workflow for a Surface Plasmon Resonance experiment.
Detailed Protocols
Ligand Immobilization
The first critical step in an SPR experiment is the immobilization of the ligand (the protein target) onto the sensor chip surface.[5] The choice of immobilization strategy depends on the nature of the ligand and the desired experimental outcome.[11][12]
Common Immobilization Techniques:
| Immobilization Method | Description | Advantages | Disadvantages |
| Amine Coupling | Covalently links the ligand to the sensor surface via primary amine groups (e.g., lysine (B10760008) residues). This is the most widely used method.[11][13] | Stable surface, high ligand density achievable.[11] | Random orientation of the ligand may block binding sites. Requires a low pH environment which can denature some proteins.[11] |
| Thiol Coupling | Covalently attaches the ligand through free thiol groups (e.g., cysteine residues).[14] | More specific orientation than amine coupling.[14] | Not all proteins have accessible thiol groups. |
| Capture Coupling | Utilizes a high-affinity interaction to capture the ligand. Examples include using a Protein A/G chip to capture antibodies, or a streptavidin chip to capture biotinylated ligands.[12] | Specific orientation, milder conditions.[11] | The capturing molecule must first be immobilized. The ligand may dissociate over time. |
| His-Tag Capture | Employs a nitrilotriacetic acid (NTA) functionalized surface to capture histidine-tagged recombinant proteins.[12] | Specific orientation, easy regeneration of the sensor surface. | Requires a His-tagged protein. Potential for metal ion leaching. |
Protocol for Amine Coupling:
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS). Inject the EDC/NHS mixture over the carboxymethylated dextran (B179266) sensor surface to activate the carboxyl groups.
-
Ligand Immobilization: Prepare the protein target in a low ionic strength buffer with a pH of 4.0-5.5 to promote pre-concentration on the negatively charged sensor surface. Inject the protein solution over the activated surface. The primary amines on the protein will react with the NHS esters to form stable amide bonds.
-
Deactivation: Inject a solution of 1 M ethanolamine-HCl pH 8.5 to deactivate any remaining NHS esters and block unreacted sites on the surface.
Interaction Analysis
Once the ligand is immobilized, the analyte (the small molecule inhibitor) is injected at various concentrations over the sensor surface to monitor the binding interaction.
Protocol for Kinetic Analysis (Multi-Cycle Kinetics):
-
System Priming: Prime the system with running buffer to ensure a stable baseline. A common running buffer is HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte Preparation: Prepare a dilution series of the small molecule inhibitor in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.
-
Injection Cycle:
-
Inject the lowest concentration of the analyte and monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution or a high salt concentration buffer).
-
Repeat this cycle for each concentration in the dilution series, from lowest to highest.
-
Data Analysis and Presentation
The raw data from the SPR experiment (sensorgrams) must be processed and analyzed to extract meaningful kinetic and affinity information.[15]
Data Processing Steps:
-
Reference Subtraction: Subtract the signal from a reference flow cell (a flow cell without immobilized ligand or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction: Subtract the signal from a buffer-only injection to correct for baseline drift.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd).[15] The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).[15]
Example Data Table:
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Control Compound A | 8.2 x 10⁴ | 1.2 x 10⁻³ | 14.6 |
| Control Compound B | 2.1 x 10⁴ | 5.5 x 10⁻³ | 261.9 |
Signaling Pathway Visualization
To illustrate the mechanism of action of a hypothetical small molecule inhibitor targeting a protein kinase, a signaling pathway diagram can be generated.
Figure 2: A diagram illustrating the inhibitory effect of a small molecule on a generic protein kinase signaling pathway.
Conclusion
Surface Plasmon Resonance is an indispensable tool in modern drug discovery, providing high-quality kinetic and affinity data that is crucial for the selection and optimization of lead compounds. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust SPR experiments for the characterization of small molecule inhibitors. By carefully considering the experimental design, immobilization strategy, and data analysis methods, researchers can obtain reliable and reproducible results to accelerate their drug development programs.
References
- 1. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 2. Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications - Creative Proteomics [iaanalysis.com]
- 3. photonics.com [photonics.com]
- 4. tecan.com [tecan.com]
- 5. portlandpress.com [portlandpress.com]
- 6. criver.com [criver.com]
- 7. denovobiolabs.com [denovobiolabs.com]
- 8. scispace.com [scispace.com]
- 9. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Immobilization Strategies [reichertspr.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Theory [sprpages.nl]
- 15. bioradiations.com [bioradiations.com]
Application Notes and Protocols: Fluorescence Titration of CypA with DC838
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking. Beyond its enzymatic function, CypA is implicated in a variety of cellular processes and signaling pathways, making it a significant target in drug discovery for various diseases, including viral infections, inflammatory disorders, and cancer. This document provides detailed protocols for determining the binding affinity of a small molecule inhibitor, DC838, to CypA using fluorescence titration, a robust and sensitive biophysical technique.
Principle of Fluorescence Titration
The binding of a ligand to a protein can be monitored by changes in the protein's intrinsic fluorescence. CypA contains tryptophan residues, which are the dominant source of its intrinsic fluorescence. When a ligand like DC838 binds to CypA, it can alter the local environment of these tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum. This change is proportional to the fraction of protein bound to the ligand. By systematically titrating a solution of CypA with increasing concentrations of DC838 and measuring the corresponding fluorescence changes, a binding curve can be generated. This curve can then be fitted to a suitable binding model to determine the dissociation constant (Kd), a measure of the binding affinity.
Quantitative Data Summary
While the specific dissociation constant (Kd) for the interaction between CypA and DC838 is not publicly available, the following table provides reference Kd values for the binding of other ligands to CypA, as determined by fluorescence spectroscopy. This data can serve as a benchmark for expected binding affinities.
| Ligand | Dissociation Constant (Kd) | Reference |
| Cyclosporin (B1163) A (CsA) | 13 ± 4 nM | [1] |
| E-ISA247 (voclosporin) | 15 ± 4 nM | [1] |
| Z-ISA247 | 61 ± 9 nM | [1] |
| Cyclosporin A | ~200 nM | [2] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Cyclophilin A (CypA)
-
DC838
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES buffer
-
Sodium chloride (NaCl)
-
Sterile, ultrapure water
-
Quartz fluorescence cuvette
-
Spectrofluorometer
Protocol for Fluorescence Titration
This protocol is adapted from established methods for measuring ligand binding to CypA.[1]
1. Preparation of Stock Solutions:
-
CypA Stock Solution: Prepare a stock solution of CypA in the assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Determine the precise concentration of the protein using a reliable method, such as measuring the absorbance at 280 nm and using the appropriate extinction coefficient.
-
DC838 Stock Solution: Prepare a concentrated stock solution of DC838 in 100% DMSO. The exact concentration will depend on the desired final concentration range for the titration.
2. Experimental Setup:
-
Set up the spectrofluorometer. The intrinsic fluorescence of CypA is typically excited at 280 nm, and the emission is monitored at the wavelength of maximum emission, which is often around 340 nm.[1]
-
Equilibrate the instrument and the sample holder to the desired temperature (e.g., 20°C or 25°C).
3. Titration Procedure:
-
Dilute the CypA stock solution to the final working concentration (e.g., 200 nM) in the assay buffer. Place the solution in the quartz cuvette.
-
Allow the protein solution to equilibrate in the fluorometer for a few minutes and then record the initial fluorescence intensity.
-
Add a small aliquot of the DC838 stock solution to the CypA solution in the cuvette. Mix gently but thoroughly.
-
Allow the system to reach equilibrium (typically a few minutes) and then record the fluorescence intensity.
-
Repeat steps 3 and 4 with successive additions of DC838 to obtain a range of ligand concentrations. Ensure that the total volume of added DC838 stock solution is minimal to avoid significant dilution of the protein. The final DMSO concentration should be kept constant and low (e.g., below 2%) to minimize its effect on the protein structure and binding.[1]
-
As a control, perform a separate titration of the assay buffer with DC838 to correct for any background fluorescence from the ligand itself.
4. Data Analysis:
-
Correct the measured fluorescence intensities for dilution at each titration point.
-
Subtract the background fluorescence of DC838 in the buffer from the corresponding corrected fluorescence intensity values of the CypA-DC838 mixture.
-
Plot the corrected fluorescence intensity as a function of the DC838 concentration.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Signaling Pathways Involving CypA
CypA is involved in multiple signaling pathways that regulate various cellular processes. The binding of an inhibitor like DC838 could potentially modulate these pathways.
-
Calcineurin-NFAT Pathway: In complex with cyclosporin A, CypA binds to and inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent activation of immune response genes.[1]
-
MAPK/ERK Pathway: Extracellular CypA can induce the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: CypA has been shown to protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt/mTOR signaling pathway.
-
Jak2/Stat5 Signaling: CypA can regulate the Jak2/Stat5 pathway, which is crucial for mammary gland development and is implicated in breast cancer.
-
Abl-Crk Signaling Pathway: CypA can bind to the CrkII adaptor protein, promoting cell migration.
The specific effects of DC838 on these pathways would require further investigation through cell-based assays.
Visualizations
Caption: Experimental workflow for fluorescence titration of CypA with DC838.
Caption: Overview of signaling pathways involving Cyclophilin A.
References
Quinoxaline Derivatives: A Versatile Scaffold in Scientific Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401), a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, and its derivatives have emerged as a privileged scaffold in various fields of scientific research. The inherent aromaticity, electron-deficient nature of the pyrazine ring, and the ability to extensively functionalize the core structure bestow upon these molecules a wide array of biological activities and unique photophysical and electronic properties. This document provides detailed application notes, experimental protocols, and quantitative data on the use of quinoxaline derivatives in medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry: A Powerhouse for Drug Discovery
Quinoxaline derivatives are extensively investigated for their therapeutic potential across a broad spectrum of diseases, most notably in oncology, infectious diseases, and neurology. Their mechanisms of action are diverse and include enzyme inhibition, DNA intercalation, and modulation of cellular signaling pathways.
Anticancer Applications
A significant area of research focuses on the development of quinoxaline derivatives as anticancer agents. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines. A common mechanism of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth, angiogenesis, and metastasis.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4m | A549 (Lung) | MTT | 9.32 | [1] |
| 4b | A549 (Lung) | MTT | 11.98 | [1] |
| VIIIc | HCT-116 (Colon) | MTT | 2.5 | |
| XVa | HCT-116 (Colon) | MTT | 4.4 | [2] |
| VIId | HCT-116 (Colon) | MTT | 7.8 | [2] |
| VIIIa | HepG2 (Liver) | MTT | 9.8 | [2] |
| 11 | MCF-7 (Breast) | MTT | 0.81 | [3] |
| 13 | HepG2 (Liver) | MTT | 1.93 | [3] |
| 4a | HCT-116 (Colon) | MTT | 4.54 | [3] |
This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Applications
Quinoxaline derivatives have shown significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound ID | Microorganism | Assay Method | Zone of Inhibition (mm) | Reference |
| 4c | B. subtilis | Disc Diffusion | 14.89 | [4] |
| 4c | E. coli | Disc Diffusion | 14.28 | [4] |
| 7a | S. aureus | Disc Diffusion | >14 (highly active) | [5] |
| 7a | E. coli | Disc Diffusion | 10-13 (moderately active) | [5] |
| Compound 3f | S. aureus | Disc Diffusion | 20 | [6] |
| Compound 6b | C. albicans | Disc Diffusion | 18 | [6] |
This protocol describes the determination of the antimicrobial activity of quinoxaline derivatives using the agar (B569324) disc diffusion method.
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Quinoxaline derivative solution (of known concentration)
-
Standard antibiotic/antifungal discs (positive control)
-
Solvent (e.g., DMSO, as a negative control)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.
-
Disc Application: Aseptically place sterile paper discs impregnated with the quinoxaline derivative solution, a standard antimicrobial agent, and the solvent control onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the antimicrobial activity of the compound.
Materials Science: Building Blocks for Advanced Materials
The rigid, planar, and electron-deficient nature of the quinoxaline core makes it an excellent building block for the development of organic electronic materials. These derivatives are utilized as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Quinoxaline Derivatives as Electron Transport Materials
In organic electronic devices, efficient electron transport is crucial for high performance. Quinoxaline derivatives, with their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitate the injection and transport of electrons.
| Compound Type | Device Application | Electron Mobility (cm²/Vs) | Reference |
| Phenanthro[a]phenazine derivative | Discotic Liquid Crystal | 1.02 x 10⁻² (hole mobility) | [7] |
| Thienyl-quinoxaline polymer | Organic Solar Cell | - |
Fluorescent Quinoxaline Derivatives
The extended π-conjugated system of quinoxaline derivatives often results in strong fluorescence, making them suitable for applications as fluorescent probes, sensors, and emitters in OLEDs. The emission properties can be fine-tuned by introducing various substituents to the quinoxaline core.
| Compound Type | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Quinoxalinochlorin | Toluene | - | >687 | - | |
| Pyrrolo[1,2-a]quinoxaline (QTP) | Solid State | - | - | High | |
| 2,3-bis[(E)-2-aryl vinyl]-quinoxaline | - | - | - | - | [1] |
| Quinoxaline-based AIE molecules | Solution | - | ≤425 | - | [2] |
Synthesis of Quinoxaline Derivatives
The most common and versatile method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details a representative synthesis of a quinoxaline derivative.
Materials:
-
o-Phenylenediamine (B120857) (1.08 g, 10 mmol)
-
Benzil (B1666583) (2.10 g, 10 mmol)
-
Ethanol (B145695) (or rectified spirit)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve benzil in a minimal amount of warm ethanol. In a separate container, dissolve o-phenylenediamine in ethanol.
-
Reaction: Add the o-phenylenediamine solution to the warm benzil solution.
-
Reflux: Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle for 30-60 minutes.
-
Precipitation: After cooling, the product will begin to crystallize. The precipitation can be enhanced by the slow addition of water until a slight turbidity is observed.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecules | Special Issue : Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties [mdpi.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. worldscientific.com [worldscientific.com]
Application Notes and Protocols: DC838 in Immunology Research
A comprehensive search has revealed no publicly available information regarding a tool or compound designated "DC838" for immunology research.
Extensive queries across multiple scientific and web databases did not yield any relevant results for a molecule, antibody, cell line, or experimental tool with this specific identifier. The search included terms such as "DC838 immunology research applications," "DC838 mechanism of action in immune cells," "DC838 signaling pathway," and "DC838 experimental protocols."
The lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is not possible to provide data presentation, experimental methodologies, or signaling pathway diagrams for a tool that is not described in the available literature.
This suggests that "DC838" may be:
-
A highly novel or proprietary compound/tool that has not yet been publicly disclosed or published in scientific literature.
-
An internal designation or code name used within a specific research institution or company that is not in the public domain.
-
A misnomer or an incorrect identifier.
Without foundational information on the nature of DC838, its biological target, and its mechanism of action, the core requirements of the request cannot be fulfilled. We recommend verifying the identifier and consulting internal documentation or primary sources for information on this specific tool.
Application Notes and Protocols for Measuring the IC50 of DC838, a Cyclophilin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC838 is a potent, non-immunosuppressive small molecule inhibitor of human Cyclophilin A (CypA).[1][2] CypA is a ubiquitously expressed intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, a crucial step in the proper folding and function of various proteins.[2][3][4][5] Beyond its role in protein folding, CypA is implicated in a multitude of cellular processes, including signal transduction, inflammation, viral infections, and cancer, making it a compelling therapeutic target.[2][5][6] Extracellular CypA can interact with the cell surface receptor CD147, activating downstream signaling cascades like the MAPK/ERK and NF-κB pathways.[4] Intracellularly, CypA has been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, the Abl-Crk pathway, and pathways involving FoxO1 and STAT3.[5][7][8][9][10][11]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of DC838 against CypA using both biochemical and cell-based assays.
Data Presentation
Quantitative data for DC838 and the well-characterized CypA inhibitor, Cyclosporin A (CsA), are summarized below for comparison.
| Inhibitor Name | Target | Assay Type | IC50 Value | Reference |
| DC838 | Human Cyclophilin A | PPIase Activity Assay | 0.41 µM | [2] |
| DC838 | Mouse Spleen Cell Proliferation | Cell-Based Assay | 4.32 µM | [12] |
| Cyclosporin A | Cyclophilin A | PPIase Activity Assay | 1.03 µM | [12] |
Signaling Pathways Involving Cyclophilin A
The following diagrams illustrate key signaling pathways in which Cyclophilin A plays a regulatory role.
Caption: CypA modulation of the PI3K/Akt/mTOR pathway.
Caption: CypA's role in the Abl-Crk signaling pathway.
Experimental Protocols
Biochemical Assay: In Vitro PPIase Activity Inhibition Assay (Protease-Coupled)
This protocol describes a common method to measure the inhibition of CypA's PPIase activity. The assay relies on the cis-trans isomerization of a succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate by CypA, followed by cleavage of the trans-isomer by chymotrypsin, which releases p-nitroaniline, a chromogenic product.
Materials:
-
Recombinant Human Cyclophilin A
-
DC838 (and other test compounds)
-
Cyclosporin A (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
DMSO
-
384-well, clear, flat-bottom microplates
-
Plate reader capable of measuring absorbance at 390 nm
Protocol:
-
Compound Preparation: Prepare serial dilutions of DC838 and control compounds in DMSO.
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. For negative controls, dispense DMSO. For positive controls, dispense a known CypA inhibitor like Cyclosporin A.
-
Enzyme Addition: Prepare a 2X solution of recombinant human CypA in assay buffer (e.g., 20 nM). Add 10 µL of the CypA solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X reaction mixture in assay buffer containing the Suc-AAPF-pNA substrate (e.g., 40 µM) and α-chymotrypsin (e.g., 1 mg/mL). Add 10 µL of this reaction mixture to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a plate reader pre-warmed to 25°C. Measure the absorbance at 390 nm every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each concentration of DC838 using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_no_enzyme) / (Vmax_DMSO - Vmax_no_enzyme))
-
Plot the percent inhibition against the logarithm of the DC838 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay: Cell Proliferation (MTT) Assay
This protocol measures the effect of DC838 on the proliferation of a suitable cell line (e.g., murine spleen cells or a relevant cancer cell line). The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Selected cell line (e.g., murine spleen cells)
-
Complete cell culture medium
-
DC838 (and other test compounds)
-
Mitogen (e.g., Concanavalin A for spleen cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well, flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of DC838 in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Stimulation (if necessary): For certain cell types like spleen cells, add a mitogen (e.g., Concanavalin A) to stimulate proliferation.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by setting the absorbance of the vehicle-treated cells (stimulated, if applicable) as 100% viability.
-
Calculate the percentage of proliferation inhibition for each DC838 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DC838 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for determining the IC50 of DC838.
Caption: General workflow for IC50 determination of DC838.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophilin A-FoxO1 signaling pathway in endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. uniprot.org [uniprot.org]
- 11. STAT3-CyPA signaling pathway in endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
DC 838 solubility and stability issues
Welcome to the technical support center for DC 838, a potent, non-immunosuppressive inhibitor of human cyclophilin A (CypA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel quinoxaline (B1680401) derivative that acts as a potent inhibitor of human cyclophilin A (CypA).[1][2] Its primary mechanism of action is the direct binding to the active site of CypA, which inhibits its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This enzymatic activity is crucial for the proper folding and function of various proteins involved in numerous cellular processes.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For other quinoxaline derivatives, solubility is generally higher in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] Solubility in aqueous solutions is expected to be low due to the hydrophobic nature of the quinoxaline core.[4][5] The solubility of quinoxaline compounds can be influenced by the presence of polar functional groups and the pH of the solution.[4][6]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For solid this compound, storage at -20°C or -80°C is recommended to ensure long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7][8]
Solubility and Stability
Quantitative Data
While specific quantitative solubility and stability data for this compound in various solvents and conditions are not extensively published, the following table provides key binding and inhibitory information.
| Parameter | Value | Method | Reference |
| IC₅₀ (CypA PPIase activity) | 0.41 µM | PPIase inhibition assay | [2] |
| K_D (Binding Affinity to CypA) | 7.09 µM | Surface Plasmon Resonance (SPR) | [2] |
| K'_D (Binding Affinity to CypA) | 3.78 µM | Fluorescence Titration | [2] |
General Guidance on Solubility and Stability
-
Solubility: Quinoxaline derivatives, like this compound, are generally characterized by low water solubility.[4][9] For cell-based assays, it is crucial to first dissolve the compound in an organic solvent like DMSO and then dilute it in the aqueous culture medium.[6] Be aware that high concentrations of organic solvents can be toxic to cells; it is advisable to keep the final DMSO concentration below 0.5%.[10]
-
Stability: The stability of quinoxaline derivatives in aqueous solutions can be influenced by pH and exposure to light.[5][11] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to protect solutions from light. The stability of the compound in your specific cell culture medium at 37°C should be considered, especially for long-term experiments.[11]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound: 487.55 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 487.55 g/mol = 0.0048755 g = 4.88 mg
-
-
-
Weigh the compound: Carefully weigh approximately 4.88 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the stability of the compound under these conditions should be considered.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Cyclophilin A (CypA) PPIase Activity Inhibition Assay
This protocol is a general method to determine the inhibitory activity of this compound on the PPIase activity of CypA.
Materials:
-
Recombinant human Cyclophilin A (CypA)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) dissolved in a suitable solvent (e.g., LiCl/THF)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of CypA in pre-cooled assay buffer (e.g., 10 nM).
-
Prepare a working solution of chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound dilutions or DMSO (for control) to the respective wells.
-
Add the CypA working solution to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 10°C) for a defined period (e.g., 10 minutes).
-
Add the chymotrypsin solution to all wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the peptide substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guides
Inconsistent IC₅₀ Values
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the stock solution. Visually inspect for precipitates. Prepare fresh dilutions for each experiment. Consider the final DMSO concentration in the assay medium.[10][12] |
| Cell-Based Assay Variability | Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells. Test new batches of media and serum for their impact on cell growth and drug sensitivity.[12][13] |
| Inaccurate Compound Concentration | Calibrate pipettes regularly. Verify the concentration of the stock solution if possible. Prepare serial dilutions carefully. |
| Assay Conditions | Standardize incubation times and temperatures. For kinase assays, ensure the ATP concentration is consistent. |
| Data Analysis | Use a consistent non-linear regression model for curve fitting. Handle outliers systematically.[12] |
Experimental Workflow for Troubleshooting Inconsistent IC₅₀ Values
Caption: A workflow for troubleshooting inconsistent IC₅₀ results.
Signaling Pathways
This compound, as a CypA inhibitor, is expected to modulate signaling pathways in which CypA is involved. The following diagram illustrates some of the key pathways regulated by Cyclophilin A.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DC 838 Concentration for Experiments
Welcome to the technical support center for DC 838, a potent Cyclophilin A (CypA) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel quinoxaline (B1680401) derivative that functions as a potent inhibitor of human Cyclophilin A (CypA).[1][2] CypA is a ubiquitously expressed intracellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding, signaling, and pathogenesis of various diseases.
Q2: What is the reported in vitro potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for CypA PPIase activity has been determined to be 0.41 µM.[2]
Q3: In what type of in vivo studies has this compound shown activity?
In vivo studies have demonstrated that this compound can inhibit mouse spleen cell proliferation induced by concanavalin (B7782731) A, highlighting its potential as an immunosuppressive agent.[2]
Q4: What are the common challenges when working with small molecule inhibitors like this compound?
Common challenges include determining the optimal concentration for specific cell lines and assays, ensuring compound solubility and stability, and distinguishing on-target effects from off-target effects or general cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The effective concentration in your cell-based assay may be higher than the biochemical IC50. 2. Compound instability: The compound may be degrading in the culture medium. 3. Insensitive cell line or assay: Your cell line may not express sufficient levels of CypA, or the chosen assay may not be sensitive to CypA inhibition. | 1. Perform a dose-response experiment: Test a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific system. 2. Prepare fresh solutions: Always prepare fresh working dilutions of this compound from a DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock solution. 3. Use a positive control: Include a known CypA inhibitor (e.g., Cyclosporin A) to validate your assay. Confirm CypA expression in your cell line via Western blot or qPCR. |
| High level of cell death across all concentrations. | 1. Compound-induced cytotoxicity: High concentrations of this compound may be toxic to your cells. 2. Solvent toxicity: The concentration of the DMSO vehicle may be too high. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, LDH) to identify the concentration range of this compound that is non-toxic to your cells. 2. Maintain low solvent concentration: Ensure the final DMSO concentration in your cell culture medium is typically ≤ 0.1%. Include a vehicle-only control in all experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect inhibitor sensitivity. 2. Inconsistent compound preparation: Errors in serial dilutions or improper storage of stock solutions. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure uniform seeding density and confluency at the time of treatment. 2. Follow consistent dilution protocols: Prepare fresh serial dilutions for each experiment and ensure thorough mixing. |
Data Presentation
The following table summarizes the known quantitative data for this compound. Researchers should note that the optimal concentration for cell-based assays is highly dependent on the cell type, assay duration, and specific endpoint being measured.
| Parameter | Value | Method | Reference |
| IC50 (PPIase Activity) | 0.41 µM | In vitro PPIase activity assay | [2] |
| Binding Affinity (KD) | 7.09 µM | Surface Plasmon Resonance (SPR) | [2] |
| Effective Concentration (in vivo) | Not specified | Inhibition of mouse spleen cell proliferation | [2] |
| Recommended Starting Concentration Range (in vitro cell-based assays) | 0.1 µM - 50 µM | Empirically determined | General recommendation |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines the steps to determine the effective concentration range of this compound for your specific cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., cell viability reagent, lysis buffer)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to prepare a 2x concentrated serial dilution series. For example, starting from a 100 µM 2x stock, perform 1:2 serial dilutions to generate a range of concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and a positive control if available.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your desired assay to measure the effect of this compound (e.g., cell proliferation, apoptosis, or a target-specific functional assay).
-
Data Analysis: Plot the response versus the log of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for using this compound in a typical cell-based experiment.
Materials:
-
This compound at the predetermined optimal concentration
-
Cell line of interest
-
Complete cell culture medium
-
Appropriate cell culture plates (e.g., 6-well, 12-well)
-
Vehicle control (DMSO)
-
Assay-specific reagents
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Treatment: Treat the cells with the optimal concentration of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the predetermined duration of your experiment.
-
Endpoint Analysis: Harvest the cells or perform the desired downstream analysis, such as:
-
Western Blotting: To analyze changes in protein expression or phosphorylation in signaling pathways affected by CypA.
-
qRT-PCR: To measure changes in gene expression.
-
Immunofluorescence: To observe changes in protein localization or cellular morphology.
-
Cell Viability/Apoptosis Assays: To assess the impact of this compound on cell survival.
-
Mandatory Visualization
Caption: Workflow for optimizing and using this compound in experiments.
Caption: Potential signaling pathways affected by this compound through CypA inhibition.
References
Technical Support Center: Improving the Specificity of the Cyclophilin A Inhibitor DC838
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the experimental specificity of DC838, a potent quinoxaline-based inhibitor of human cyclophilin A (CypA).
Introduction to DC838
DC838 is a novel small molecule inhibitor targeting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin A. Its primary mechanism of action involves binding to the active site of CypA, thereby preventing the proper folding of substrate proteins and modulating downstream signaling pathways. While potent against CypA, ensuring its specific on-target effects is crucial for accurate experimental outcomes.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative parameters of DC838 are summarized below.
| Parameter | Value | Reference |
| Target | Human Cyclophilin A (CypA) | [1][2] |
| IC50 (PPIase Assay) | 0.41 µM | [1][2] |
| KD (CypA-DC838 Complex) | 7.09 µM | [1][2] |
| Molecular Formula | C27H29N5O4 | [1][2] |
| Molecular Weight | 487.55 g/mol | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DC838?
A1: DC838 is a potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin A (CypA).[1][2] By binding to CypA, it allosterically inhibits the PPIase activity, which is crucial for the proper folding and function of numerous proteins involved in various cellular processes, including signal transduction and immune responses.
Q2: What are the potential off-target effects of DC838?
A2: While specific off-target interactions of DC838 have not been extensively characterized in publicly available literature, potential off-target effects could arise from interactions with other cyclophilin isoforms (e.g., CypB, CypD) due to structural similarities in their active sites. Additionally, as a quinoxaline (B1680401) derivative, there is a possibility of interactions with other protein classes, such as kinases, though this is speculative without direct evidence.[3][4]
Q3: How can I be sure my observed phenotype is due to CypA inhibition and not an off-target effect?
A3: To confirm that the observed cellular phenotype is a direct result of CypA inhibition by DC838, it is essential to perform rigorous control experiments. These include using a structurally distinct CypA inhibitor to see if it recapitulates the phenotype, and employing genetic approaches such as siRNA or CRISPR/Cas9 to knock down CypA expression and observe if this mimics the effect of DC838 treatment.[5]
Q4: What are common experimental issues encountered when working with DC838?
A4: Common issues can include compound solubility and stability in cell culture media, potential cytotoxicity at high concentrations, and the need to differentiate on-target from off-target effects. It is crucial to determine the optimal working concentration and to include appropriate vehicle controls in all experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with DC838 and provides actionable steps to enhance specificity.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: This could be due to poor solubility or degradation of DC838 in your experimental system.
-
Troubleshooting Steps:
-
Verify Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and determine the maximum solubility in your final assay buffer or cell culture medium.
-
Assess Stability: Perform a time-course experiment to ensure the compound remains stable and active over the duration of your assay.
-
Optimize Concentration: Conduct a dose-response experiment to identify the optimal concentration range that elicits the desired on-target effect without causing cytotoxicity.
-
Issue 2: Observed phenotype may be due to off-target effects.
-
Possible Cause: DC838 may be interacting with other proteins in the cell, leading to confounding results.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that DC838 is binding to CypA in your cellular model.[6][7] A thermal shift indicates direct target engagement.
-
Perform Rescue Experiments: If possible, overexpress a DC838-resistant mutant of CypA to see if it reverses the observed phenotype.
-
Use Orthogonal Approaches:
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce CypA levels and compare the resulting phenotype to that of DC838 treatment.[5]
-
Alternative Inhibitor: Use a structurally unrelated CypA inhibitor to confirm that the phenotype is not specific to the quinoxaline scaffold of DC838.
-
-
Broad-Spectrum Off-Target Profiling: If resources permit, consider a kinome scan or other broad-spectrum profiling assays to identify potential kinase or other off-target interactions.[8]
-
Issue 3: High background or cytotoxicity observed at effective concentrations.
-
Possible Cause: The concentration of DC838 required to inhibit CypA may be causing general cellular stress or toxicity.
-
Troubleshooting Steps:
-
Determine Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which DC838 becomes toxic to your cells.[9]
-
Optimize Treatment Duration: Reduce the incubation time with DC838 to the minimum required to observe the on-target effect, thereby minimizing long-term toxic effects.
-
Use a More Sensitive Readout: Employ a more sensitive assay for your downstream analysis that may allow you to use a lower, non-toxic concentration of DC838.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway involving CypA and recommended experimental workflows for troubleshooting.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of DC 838
This technical support center is designed for researchers, scientists, and drug development professionals working with DC 838, a Cyclophilin A (CypA) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide detailed experimental protocols to help ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a CypA inhibitor like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target, in this case, Cyclophilin A. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other biological consequences that are not attributable to CypA inhibition. For instance, the well-known cyclophilin inhibitor, Cyclosporin A (CsA), exhibits significant immunosuppressive effects due to its off-target inhibition of calcineurin.[1][2] While this compound is designed as a CypA inhibitor, it is crucial to validate that the observed biological effects are a direct result of its on-target activity.
Q2: What are the common off-target profiles observed with other cyclophilin inhibitors?
A2: The off-target effects of cyclophilin inhibitors can vary depending on their chemical structure. For example:
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Cyclosporin A (CsA): The most prominent off-target effect is the inhibition of calcineurin, a phosphatase involved in T-cell activation, which leads to immunosuppression.[1][2] Other reported off-targets include Calpain 2, Caspase 3, and p38 MAP kinase 14.[1]
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Alisporivir (Debio-025): This non-immunosuppressive analog of CsA was developed to avoid calcineurin inhibition. However, it has been shown to inhibit hepatic bilirubin (B190676) transport proteins (OATP1B1, OATP1B3, and MRP2), which can lead to hyperbilirubinemia.[1]
Without a specific off-target profile for this compound, it is prudent to consider that it may interact with unforeseen proteins.
Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?
A3: To minimize the risk of off-target effects, consider the following strategies:
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Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
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Use of Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This can help differentiate the effects of the specific pharmacophore from non-specific effects of the chemical scaffold.
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Orthogonal Validation: Confirm your findings using alternative methods to inhibit CypA, such as siRNA or CRISPR-mediated knockdown or knockout of the PPIA gene (encoding CypA).[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype or Toxicity | The observed effect may be due to this compound binding to an unintended target. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CypA in your cellular model. 2. Compare with Genetic Knockdown: Use siRNA or CRISPR to reduce CypA expression. If the phenotype persists in the absence of CypA, it is likely an off-target effect.[1] 3. Perform Off-Target Profiling: Conduct a broad kinase panel screening or a proteome-wide thermal shift assay (CETSA-MS) to identify potential off-target interactions.[1] |
| Inconsistent Results with Other CypA Inhibitors | The different inhibitors may have distinct off-target profiles that contribute to the observed phenotypes. | 1. Characterize Inhibitor Selectivity: If possible, obtain or generate data on the selectivity of each inhibitor used. 2. Use Structurally Diverse Inhibitors: Compare the effects of this compound with other structurally distinct CypA inhibitors. A consistent phenotype across different inhibitor classes is more likely to be an on-target effect. |
| Results from Biochemical Assays Do Not Translate to Cellular Assays | Poor cell permeability of this compound or rapid metabolism within the cell. Off-target effects in the complex cellular environment may also mask the on-target effect. | 1. Assess Cell Permeability: Use analytical methods to determine the intracellular concentration of this compound. 2. Evaluate Compound Stability: Determine the metabolic stability of this compound in your cell line. 3. Re-evaluate Off-Targets: The cellular environment can influence protein conformation and compound binding. A cellular off-target screen may be necessary. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to Cyclophilin A in intact cells.
Methodology:
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Cell Treatment: Treat cultured cells with this compound at various concentrations and a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
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Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant and quantify the amount of soluble CypA using Western blotting or an ELISA.
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Data Analysis: Plot the amount of soluble CypA as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target kinase interactions.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
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Assay Format: Utilize a commercial kinase profiling service or an in-house platform. Common assay formats include radiometric assays (e.g., 33P-ATP incorporation) or fluorescence/luminescence-based assays that measure ATP consumption.
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Kinase Panel: Select a diverse panel of kinases, representing different branches of the kinome.
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Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls (no inhibitor for 100% activity, and no enzyme for background). d. Incubate the reaction for a specified time and temperature. e. Stop the reaction and measure the output signal.
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Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Protocol 3: CRISPR/Cas9-Mediated Knockout of PPIA (CypA)
Objective: To genetically validate that the observed phenotype of this compound is dependent on the presence of its target, CypA.
Methodology:
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gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a constitutive exon of the PPIA gene into a Cas9 expression vector.
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Transfection: Transfect the Cas9/gRNA vector into your target cell line.
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Clonal Selection: Select and expand single-cell clones.
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Knockout Validation: Screen the clones for CypA protein knockout by Western blot.
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Phenotypic Analysis: Treat the validated CypA knockout clones and wild-type control cells with this compound and perform the relevant phenotypic assays. If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout clones, it is likely an on-target effect.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM | Notes |
| CypA (On-Target) | 15 | 98% | Expected on-target activity |
| Off-Target Kinase 1 | 250 | 80% | 16.7-fold less potent than on-target |
| Off-Target Kinase 2 | 1,200 | 45% | Potential for off-target effects at higher concentrations |
| Off-Target Kinase 3 | >10,000 | <10% | Likely not a significant off-target |
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Potential on-target and off-target signaling of this compound.
References
Technical Support Center: Molecular Docking Simulations
Welcome to the technical support center for molecular docking simulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to their molecular docking experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the difference between AutoDock, AutoDock Vina, and other docking software?
AutoDock and AutoDock Vina were both developed at The Scripps Research Institute. AutoDock Vina is a newer version that has improved performance and accuracy. It uses a different scoring function and has a more simplified workflow. Other software like Schrödinger's Glide or GOLD may have different algorithms, scoring functions, and require specific licenses. The choice of software often depends on the specific research question, available computational resources, and user familiarity.
Q2: What is a "blind docking" versus a "targeted docking"?
Blind docking involves defining the search space (grid box) to encompass the entire surface of the receptor. This approach is useful when the binding site is unknown. Targeted docking, on the other hand, focuses the search on a known or predicted binding pocket. Targeted docking is generally more accurate and computationally less expensive.
Q3: How do I interpret the docking score (binding affinity)?
The docking score is an estimation of the binding affinity between the ligand and the receptor. Generally, a more negative score indicates a stronger predicted binding affinity. However, it's crucial to remember that this is a computational prediction and not a direct measure of experimental binding affinity (like K_d or IC50). Always visualize the docked pose to ensure it is chemically reasonable and makes sense in the biological context of the target.
Ligand and Protein Preparation
Q4: Why is proper protein preparation crucial for successful docking?
Q5: What are the essential steps for preparing a ligand for docking?
Ligand preparation is a critical step to ensure accurate docking results. Key steps include:
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Generating a 3D conformation from a 2D structure if necessary.
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Adding hydrogen atoms, as they are often missing in 2D representations and are crucial for calculating interactions.
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Assigning correct bond orders and protonation states.
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Minimizing the ligand's energy to start from a physically reasonable conformation.
The Docking Process
Q6: How do I define the grid box for my docking simulation?
The grid box defines the three-dimensional space where the docking software will search for binding poses. For targeted docking, the grid box should be centered on the active site and large enough to accommodate the ligand and allow for some rotational and translational movement. A common approach is to center the box on a co-crystallized ligand if available. For blind docking, the grid box should encompass the entire protein. Be aware that an excessively large grid box can decrease the accuracy and increase the computation time.
Q7: My ligand has many rotatable bonds. How does this affect the docking?
A high number of rotatable bonds in a ligand significantly increases its flexibility and the conformational space that needs to be searched during docking. This can make it challenging for the docking algorithm to find the optimal binding pose and may require increased computational effort (e.g., higher exhaustiveness in AutoDock Vina). For very flexible ligands, consider techniques like fragment-based docking or conformational search methods prior to docking.
Troubleshooting Guides
Problem 1: Docking Failure or Error Messages
Q: My docking simulation failed to run or produced an error message. What are the common causes and how can I fix them?
A: Docking failures can arise from various issues, often related to input file preparation or configuration settings.
| Potential Cause | Troubleshooting Steps |
| Incorrect File Paths or Names | Ensure that the paths to your protein (receptor) and ligand files in the configuration file are correct. Double-check for typos and make sure the file extensions are correct (e.g., .pdbqt). |
| Improperly Formatted Input Files | The protein and ligand files must be in the correct format (e.g., PDBQT for AutoDock Vina). Errors during file conversion are common. Use visualization software to inspect your PDBQT files for any obvious errors in structure or atom typing. |
| Missing Boron or Other Non-standard Atom Parameters | Standard force fields in docking software may not include parameters for atoms like boron. This can cause errors during ligand preparation or the docking calculation. You may need to provide custom parameters for these atoms. |
| Memory Errors | Large proteins or high exhaustiveness settings can lead to memory issues, especially when visualizing interactions in AutoDock Tools. Consider running the simulation on a machine with more RAM or using alternative visualization software. |
| Incorrect Grid Box Definition | If the grid box is defined in "points" instead of Angstroms (a common mistake when switching from older AutoDock versions to Vina), it |
Unraveling "DC 838": A Case of Mistaken Identity in Scientific Research
Initial investigations into "DC 838" have revealed that the term does not correspond to any known scientific compound, cell line, or experimental protocol within publicly available research databases. The search results predominantly associate "this compound" with the fictional "Earth-838" from the Marvel Cinematic Universe, as depicted in the film "Doctor Strange in the Multiverse of Madness."[1]
This suggests a potential misunderstanding or a typographical error in the provided topic. As a result, the creation of a technical support center with troubleshooting guides and FAQs for "this compound experimental protocols" is not feasible due to the non-existence of a real-world scientific counterpart.
It is crucial for researchers, scientists, and drug development professionals to use precise and verified nomenclature when referencing experimental materials and protocols to ensure the accuracy and reproducibility of scientific work. We recommend verifying the identifier "this compound" and providing the correct terminology to enable a thorough and relevant literature search and the subsequent development of accurate technical support materials.
References
Technical Support Center: Navigating Challenges in CypA Inhibitor Research
Welcome to the technical support center for researchers working with Cyclophilin A (CypA) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of Cyclophilin A (CypA) that are relevant to my research?
A1: Cyclophilin A (CypA) is a protein with multiple functions. Primarily, it has peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and trafficking.[1][2] Intracellularly, it's involved in protein folding, trafficking, and cell signaling.[1][3] Extracellularly, it can be secreted in response to inflammatory stimuli and acts as a cytokine, contributing to various diseases by interacting with its receptor CD147.[2][4]
Q2: My experiment is showing unexpected immunosuppressive effects. What could be the cause?
A2: If you are observing immunosuppression, it is highly likely that you are using Cyclosporin A (CsA). The complex formed by CsA and CypA binds to and inhibits calcineurin, a key enzyme in T-cell activation.[5] This is the basis of CsA's clinical use as an immunosuppressant.[5]
Q3: How can I study the effects of CypA inhibition without causing immunosuppression?
A3: To avoid immunosuppressive effects, you should use a non-immunosuppressive CypA inhibitor.[6] Alisporivir (DEB025) and NIM811 are examples of CsA analogs that have been chemically modified to prevent the formation of a stable complex with calcineurin, thus they do not suppress the immune system.[5][7] SCY-635 is another non-immunosuppressive analog.[8]
Q4: I'm using Alisporivir in my in vivo studies and observing high bilirubin (B190676) levels. Is this a sign of liver toxicity?
A4: Not necessarily. Hyperbilirubinemia is a known off-target effect of Alisporivir and is generally not due to liver toxicity.[5] It is caused by the inhibition of specific bilirubin transport proteins in the liver, namely OATP1B1, OATP1B3, and MRP2.[5]
Q5: How can I differentiate between the on-target effects of my CypA inhibitor and its off-target effects?
A5: Distinguishing on-target from off-target effects is a common challenge. A multi-pronged approach is recommended:
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Use Orthogonal Methods: Compare the phenotype from your inhibitor treatment with the phenotype from genetic knockdown or knockout of CypA (e.g., using siRNA, shRNA, or CRISPR).[5]
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Compare Inhibitor Analogs: If you suspect an off-target effect related to immunosuppression, compare the effects of Cyclosporin A with a non-immunosuppressive analog like Alisporivir.[5] A phenotype that appears with CsA but not Alisporivir is likely due to calcineurin inhibition.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a cell-based assay.
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Possible Cause: The chosen inhibitor may have off-target effects, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
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Verify Inhibitor Specificity: If using Cyclosporin A, be aware of its immunosuppressive effects via calcineurin inhibition.[5] Consider using a non-immunosuppressive analog like Alisporivir.[5]
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Control for Off-Target Effects: Use genetic controls like CypA knockdown or knockout to confirm that the observed phenotype is due to CypA inhibition.[5]
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Optimize inhibitor concentration and incubation time: Determine the optimal concentration and treatment duration for your specific cell line and assay.
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Check for Cytotoxicity: Always perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to cell death.[9]
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Issue 2: Difficulty interpreting data from an in vivo study.
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Possible Cause: Off-target effects of the inhibitor can complicate the interpretation of in vivo data.
-
Troubleshooting Steps:
-
Monitor for Known Off-Target Effects: If using Alisporivir, routinely monitor bilirubin levels.[5]
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Include Appropriate Controls: Use vehicle-treated animals as a baseline control. If possible, include a control group treated with a related but inactive compound.
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Correlate in vivo findings with in vitro data: Ensure that the observed in vivo effects are consistent with the inhibitor's known mechanism of action from cell-based assays.
-
Quantitative Data on CypA Inhibitors
The following tables summarize the potency of various CypA inhibitors. Note that IC50, EC50, and Ki values can vary depending on the specific assay conditions.
Table 1: In Vitro Potency of Cyclophilin A Inhibitors
| Compound Name | Compound Type | Standard Type | Standard Value (nM) |
| Cyclosporin A | Immunosuppressive | IC50 | 9.6 |
| Ki | 12.2 | ||
| Sanglifehrin A | Immunosuppressive | IC50 | 12.8 |
| NIM811 | Non-immunosuppressive | Ki | 2.1 |
| Alisporivir (DEB-025) | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |
| SCY-635 | Non-immunosuppressive | IC50 | nanomolar levels |
| STG-175 | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |
| Compound 239836 (C28) | Non-immunosuppressive | IC50 | 1.5[10] |
Table 2: Binding Affinities (Kd) of Cyclophilin Inhibitors
| Inhibitor | Cyclophilin Isoform | Kd (nM) | Method |
| Cyclosporin A (CsA) | Cyclophilin A | 36.8 | Fluorescence Measurement |
| Cyclophilin A | 13 ± 4 | Fluorescence Spectroscopy | |
| Cyclophilin B | 9.8 | Fluorescence Measurement | |
| Cyclophilin C | 90.8 | Fluorescence Measurement | |
| E-ISA247 (voclosporin) | Cyclophilin A | 15 ± 4 | Fluorescence Spectroscopy |
| Z-ISA247 | Cyclophilin A | 61 ± 9 | Fluorescence Spectroscopy |
| Rencofilstat (CRV431) | Cyclophilin A, B, D, G | 1 - 7 (IC50) | Not Specified[11] |
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This enzymatic assay measures the PPIase activity of CypA.
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Principle: CypA catalyzes the cis-to-trans isomerization of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[10] The trans isomer is then cleaved by chymotrypsin (B1334515), releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm.[10] Inhibitors of CypA will decrease the rate of this reaction.[10]
-
Protocol:
-
Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, pH 7.5.[10]
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CypA Stock Solution: Prepare a stock solution of recombinant human CypA. The final concentration in the assay is typically 5-10 nM.[10]
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Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 5 mg/mL) in 1 mM HCl. The final concentration is typically around 50 µM.[10]
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Substrate Stock Solution: Prepare a stock solution of Suc-AAPF-pNA in a suitable solvent like DMSO. The final concentration is typically around 15 µM.[10]
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Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.[10]
-
-
Assay Procedure (96-well plate format):
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Add 180 µL of assay buffer to each well.[10]
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Add 10 µL of the test inhibitor solution or DMSO to the appropriate wells.[10]
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Add 10 µL of the CypA solution to all wells except the negative control.[10]
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Pre-incubate the plate at 10°C for 10 minutes.[10]
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Add 10 µL of the chymotrypsin solution to all wells.[10]
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Initiate the reaction by adding 10 µL of the substrate solution.
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Immediately measure the absorbance at 390 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
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Calculate the initial reaction rate (V0) for each well.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Visualizations
Signaling Pathways Involving Cyclophilin A
Extracellular CypA, through its receptor CD147, can activate several downstream signaling pathways that are implicated in various pathological processes.[12]
Caption: Overview of key signaling pathways modulated by Cyclophilin A.
Experimental Workflow for a High-Throughput Screen
This diagram outlines a typical workflow for identifying novel CypA inhibitors.
References
- 1. Cyclophilin A: a key player for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin A: a key player for human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of DC 838 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of DC 838 in solution. The following information is based on the assumption that "this compound" refers to the novel quinoxaline (B1680401) derivative that acts as a potent human cyclophilin A (CypA) inhibitor.
Important Note on Compound Identification
The designation "this compound" has been associated with multiple products, including a silicone adhesive/sealant.[1][2][3][4] It is critical to confirm that the compound in your possession is the CypA inhibitor (Chemical Formula: C27H29N5O4) to ensure the following recommendations are applicable to your experiments.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel quinoxaline derivative that has been identified as a potent inhibitor of human cyclophilin A (CypA).[5] CypA is an enzyme with cis-trans isomerase activity that is involved in various cellular processes, including protein folding, trafficking, and signaling. By inhibiting CypA, this compound can modulate these pathways, and it has shown highly inhibitory activity against mouse spleen cell proliferation.[5]
Q2: What are the common causes of small molecule inhibitor degradation in solution?
The stability of small molecule inhibitors like this compound in solution can be compromised by several factors:
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Hydrolysis: Reaction with water can lead to the breakdown of susceptible chemical bonds, a process that can be accelerated by acidic or basic conditions.[6][7]
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Oxidation: Exposure to oxygen, often catalyzed by light, heat, or metal ions, can degrade the compound.[6][8]
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Photodegradation: Exposure to light, particularly UV radiation, can cause chemical bonds to break, leading to a loss of potency.[6][8]
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Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.[6][8]
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pH: The stability of a compound can be highly dependent on the pH of the solution, with many drugs being most stable in a neutral pH range (typically 4-8).[9][10]
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Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal conditions (e.g., wrong temperature, exposure to humidity) can lead to degradation.[7][8]
Q3: How should I prepare and store stock solutions of this compound?
To ensure the longevity and reliability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous grade solvent as recommended on the product datasheet. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecules.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C. Protect from light by using amber vials or by wrapping clear vials in foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
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Moisture Prevention: Ensure that both the solid compound and the solvent are protected from moisture to prevent hydrolysis.[8]
Q4: I'm observing inconsistent or no effect of this compound in my cell-based assays. What could be the cause?
Inconsistent results in cellular assays can stem from several issues related to the inhibitor:
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Degraded Inhibitor: The compound may have degraded due to improper storage or handling. Always use a fresh aliquot of the inhibitor from a properly stored stock solution for critical experiments.[6]
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Inaccurate Concentration: Errors in pipetting or calculations can lead to a final concentration that is too low to elicit a biological response.
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Low Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target.
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Precipitation in Media: The inhibitor may precipitate out of the cell culture medium, especially if the final concentration of the organic solvent (e.g., DMSO) is too high.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound stability and activity.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture media. | Low solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%).[7]- Briefly warm the solution in a 37°C water bath to aid dissolution.[6]- Use a sonicator bath to help break up any precipitate.[6] |
| Loss of inhibitory activity over time in working solutions. | Degradation of the compound in the experimental buffer or media. | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the compound spends in aqueous solution before being added to the experiment.- Evaluate the stability of this compound in your specific experimental buffer by incubating it for the duration of your experiment and then testing its activity. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | - Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.[7] |
| Improper storage of the stock solution. | - Store stock solutions at or below -20°C and protect them from light. | |
| High background or off-target effects. | The concentration of this compound is too high. | - Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| The inhibitor has known off-target activities. | - Consult the literature for known off-target effects of this compound or similar quinoxaline derivatives.- Use a structurally different inhibitor for the same target to confirm the observed phenotype. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the desired amount of solid this compound in a chemical fume hood.
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Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
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Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
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Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
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Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
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Dilution: Serially dilute the stock solution in your experimental buffer to the desired final concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
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Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Visualizing Experimental Workflow and Key Concepts
Diagram 1: Troubleshooting Inconsistent Inhibitor Activity
A logical workflow for troubleshooting inconsistent experimental results with a small molecule inhibitor.
Diagram 2: Factors Leading to Small Molecule Degradation
Key factors that can contribute to the degradation of small molecule inhibitors in solution.
References
- 1. shimizu.com.br [shimizu.com.br]
- 2. testequity.com [testequity.com]
- 3. ulbrich.cz [ulbrich.cz]
- 4. exdron.com [exdron.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. allanchem.com [allanchem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Technical Support Center: Enhancing the Bioavailability of DC 838
Disclaimer: Information regarding a specific molecule designated "DC 838" is limited in publicly available scientific literature. It has been identified as a potent inhibitor of human cyclophilin A.[1] For the purposes of this guide, this compound will be treated as a representative example of a poorly soluble and/or poorly permeable compound, a common challenge in drug development. The principles and methodologies outlined here are broadly applicable to compounds with similar bioavailability limitations.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of challenging compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for this compound?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[2] It is a crucial pharmacokinetic property because it determines the dose required to achieve a therapeutic concentration at the target site of action. Low bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential therapeutic failure. For a potent molecule like this compound, ensuring adequate and consistent bioavailability is essential for predictable efficacy and safety.
Q2: What are the primary factors that limit the oral bioavailability of a compound like this compound?
The primary barriers to oral bioavailability are poor aqueous solubility and low intestinal permeability.[3][4]
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Solubility-Limited Absorption: The drug must first dissolve in the gastrointestinal fluids to be absorbed. A low dissolution rate can be the rate-limiting step for absorption.[3][5]
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Permeability-Limited Absorption: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. Low permeability, often due to molecular size, polarity, or efflux by transporters like P-glycoprotein, can restrict absorption.[4]
First-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.
Q3: How can the Biopharmaceutics Classification System (BCS) guide the development of this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework to predict their in vivo performance.[6][7] By determining the BCS class of this compound, researchers can select the most appropriate formulation strategy.[8]
| BCS Class | Solubility | Permeability | Rate-Limiting Step | Formulation Goal |
| Class I | High | High | Gastric Emptying | Control release rate |
| Class II | Low | High | Dissolution | Enhance solubility/dissolution |
| Class III | High | Low | Permeation | Enhance permeability |
| Class IV | Low | Low | Dissolution & Permeation | Complex strategies needed |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent dissolution results for my this compound formulation.
-
Possible Cause 1: Polymorphism. The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a unique solubility and dissolution rate.
-
Troubleshooting Step: Characterize the solid-state properties of your this compound batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Ensure you are using a consistent and stable polymorphic form for all experiments.
-
-
Possible Cause 2: Inadequate Wetting. Poorly soluble drugs can be hydrophobic and may not wet easily, leading to clumping and variable dissolution.
-
Troubleshooting Step: Consider incorporating a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium to improve wetting.
-
-
Possible Cause 3: Coning. In a USP Apparatus II (paddle) dissolution test, undissolved powder can form a cone at the bottom of the vessel, reducing the effective surface area for dissolution.
-
Troubleshooting Step: Optimize the paddle speed (RPM). If coning persists, consider using a different apparatus, such as the USP Apparatus I (basket).
-
Issue 2: this compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 cell model.
-
Possible Cause: Active Efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion only. Caco-2 cells, however, express active transport proteins, such as P-glycoprotein (P-gp), which can pump the drug out of the cell, reducing net permeability.
-
Troubleshooting Step: Conduct a bi-directional Caco-2 assay (measuring permeability from the apical to basolateral side and vice-versa). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for an efflux transporter. Consider co-formulating with a known P-gp inhibitor to confirm.
-
Issue 3: An amorphous solid dispersion (ASD) of this compound successfully enhanced dissolution but did not improve in vivo bioavailability.
-
Possible Cause 1: In Vivo Recrystallization. The supersaturated solution generated by the ASD in the GI tract may be unstable, causing the drug to rapidly crystallize into a less soluble form before it can be absorbed. This is often called the "spring and parachute" effect, where the "parachute" fails.
-
Troubleshooting Step: Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your ASD formulation to maintain the supersaturated state for a longer duration in the GI tract.
-
-
Possible Cause 2: Permeability is the Rate-Limiting Step. If this compound is a BCS Class IV compound (low solubility, low permeability), enhancing dissolution alone may not be sufficient. The absorption will still be limited by the drug's inability to cross the intestinal membrane.
-
Troubleshooting Step: Re-evaluate the permeability of this compound. Strategies to overcome permeability limitations, such as using permeation enhancers or lipid-based formulations, may be required in addition to solubility enhancement.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the solubility of a compound in a biorelevant buffer over time, which is crucial for BCS classification.
-
Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare the test buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation: Add 2 µL of the 10 mM stock solution to 198 µL of the test buffer in a 96-well plate (final concentration 100 µM).
-
Shaking: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples using a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV. Compare the result to a standard curve prepared in the same buffer.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
This test evaluates the rate at which this compound dissolves from a formulated dosage form.
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., 0.1 N HCl to simulate stomach pH, or pH 6.8 buffer to simulate intestinal pH) and deaerate it.
-
Apparatus Setup: Assemble the USP Apparatus II (paddle). Set the temperature to 37 ± 0.5 °C and the paddle speed to 50 or 75 RPM.
-
Dosage Form Introduction: Place one dosage form (e.g., a tablet or capsule) of this compound into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples immediately and analyze the concentration of dissolved this compound using HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved versus time.
Data Presentation: Hypothetical Enhancement Strategies
The following tables summarize hypothetical data for this compound to illustrate the potential impact of various bioavailability enhancement strategies.
Table 1: Physicochemical and Biopharmaceutical Properties of this compound (Hypothetical)
| Parameter | Value | Implication |
| Molecular Weight | 450 g/mol | Moderate size |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility |
| LogP | 4.2 | High lipophilicity |
| Permeability (Caco-2 Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.0 | Significant P-gp efflux |
| Predicted BCS Class | Class IV | Low Solubility, Low Permeability |
Table 2: Comparison of In Vitro Dissolution for this compound Formulations
| Formulation | % Dissolved in 30 min (pH 6.8) | Mechanism of Enhancement |
| Micronized this compound | 15% | Increased surface area[3] |
| Amorphous Solid Dispersion (ASD) | 85% | High energy amorphous state[9] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 95% (in situ emulsion) | Drug presented in a solubilized state[3][5] |
Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Bioavailability Enhancement
This diagram outlines the logical steps a researcher would take to identify and develop an enabling formulation for a compound like this compound.
Caption: Workflow for selecting and testing bioavailability enhancement strategies.
Diagram 2: Decision Tree for Formulation Strategy
This decision tree illustrates how the BCS classification of this compound directly influences the choice of a primary formulation approach.
Caption: BCS-based decision tree for selecting a formulation strategy.
Diagram 3: Hypothetical Signaling Pathway for this compound
As an inhibitor of Cyclophilin A (CypA), this compound could interfere with multiple signaling pathways. This diagram shows a hypothetical pathway where CypA plays a role, illustrating the downstream consequences of its inhibition.
Caption: Hypothetical pathway showing inhibition of Cyclophilin A by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. VeriSIM The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI â Drug Discovery & Development Technology [verisimlife.com]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to DC 838 and Other Cyclophilin A Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel Cyclophilin A (CypA) inhibitor, DC 838, with other prominent CypA inhibitors. This document provides a comprehensive overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Cyclophilin A (CypA), a ubiquitous intracellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, is a critical factor in protein folding and cellular signaling. Its involvement in various pathological processes, including viral infections, cancer progression, and inflammatory diseases, has made it a compelling target for therapeutic intervention. This has led to the development of a range of CypA inhibitors, from the well-established immunosuppressant Cyclosporin A (CsA) to novel non-immunosuppressive analogs.
This compound is a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human CypA.[1] This guide aims to place this compound in the context of other key CypA inhibitors, providing a valuable resource for selecting the appropriate tool for research and development.
Quantitative Comparison of CypA Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected CypA inhibitors. It is important to note that the data presented here are compiled from various studies and may have been generated under different experimental conditions. Therefore, direct comparisons should be made with caution.
| Inhibitor | Type | Target | IC50 (µM) | Kd (µM) | Method |
| This compound | Quinoxaline Derivative | Human CypA | 0.41[1] | 7.09 (SPR)[1] | PPIase activity assay, Surface Plasmon Resonance |
| 3.78 (Fluorescence Titration)[1] | |||||
| Cyclosporin A (CsA) | Cyclic Peptide | Human CypA | ~0.0096 | ~0.0122 | Not Specified |
| Alisporivir (Debio-025) | Non-immunosuppressive CsA Derivative | Human CypA | - | - | Not Specified |
| NIM811 | Non-immunosuppressive CsA Derivative | Human CypA | - | 0.0021[2] | Not Specified |
| SCY-635 | Non-immunosuppressive CsA Derivative | Human CypA | Nanomolar range | - | PPIase activity assay |
Table 1: Comparison of IC50 and Kd Values for Various CypA Inhibitors. IC50 (Half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (Dissociation constant) indicates the binding affinity of an inhibitor to its target; a lower Kd value signifies a higher binding affinity.
| Inhibitor | Anti-HCV EC50 (nM) | Cell Line |
| Alisporivir (Debio-025) | 11 - 39 (genotype dependent) | Not Specified |
| SCY-635 | 100 (Genotype 1b)[3] | Huh7 cells with subgenomic Con1 replicon |
| NIM811 | 660[4] | Replicon cells |
Table 2: Antiviral Efficacy (EC50) of Selected CypA Inhibitors against Hepatitis C Virus (HCV). EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize CypA inhibitors.
Chymotrypsin-Coupled PPIase Activity Assay
This enzymatic assay is a standard method to determine the inhibitory effect of a compound on the PPIase activity of CypA.
Principle: The assay measures the cis-to-trans isomerization of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) catalyzed by CypA. The trans isomer is subsequently cleaved by chymotrypsin (B1334515), releasing p-nitroanilide, which can be quantified spectrophotometrically at 390 nm. The rate of p-nitroanilide production is proportional to the PPIase activity of CypA.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
CypA Stock Solution: Recombinant human CypA in assay buffer (e.g., 500 nM).
-
Chymotrypsin Stock Solution: 3 mg/mL in 1 mM HCl.
-
Substrate Stock Solution: 3.8 mM Suc-AAPF-pNA in a LiCl/THF solution.
-
Inhibitor Stock Solution: Serial dilutions of the test compound (e.g., this compound) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Pre-cool the assay buffer and CypA stock solution to 4°C.
-
To each well, add the assay buffer.
-
Add the test inhibitor solution or DMSO (for control).
-
Add the CypA solution and pre-incubate for a defined period (e.g., 1 hour at 4°C).
-
Initiate the reaction by adding chymotrypsin and the substrate solution.
-
Immediately monitor the absorbance at 390 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand, e.g., CypA) is immobilized on the chip and another molecule (the analyte, e.g., this compound) flows over the surface and binds to it. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Protocol:
-
Immobilization of CypA:
-
Activate the surface of a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Inject the purified recombinant human CypA solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in a suitable running buffer.
-
Inject the inhibitor solutions sequentially over the CypA-immobilized surface and a reference flow cell (without CypA).
-
Monitor the SPR response (in Resonance Units, RU) over time for both association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving CypA and a typical experimental workflow for inhibitor screening.
Caption: CypA-CD147 Signaling Pathway in Cancer.
Caption: Role of CypA in Viral Replication and Inhibition.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SCY-635, a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Immunosuppressive Activity of DC 838 versus Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive activities of DC 838, a novel quinoxaline (B1680401) derivative, and Cyclosporine A, a well-established calcineurin inhibitor. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction
Cyclosporine A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This compound is a newer synthetic compound identified as a potent inhibitor of human cyclophilin A (CypA), a protein also involved in the immune response and the primary intracellular target of Cyclosporine A. This guide explores the comparative immunosuppressive activities of these two compounds.
Mechanism of Action
Cyclosporine A
Cyclosporine A exerts its immunosuppressive effect by forming a complex with its intracellular receptor, cyclophilin A. This complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (B1167480) (IL-2).[1] IL-2 is a critical growth factor for T-lymphocyte proliferation and activation. By blocking IL-2 production, Cyclosporine A effectively dampens the T-cell-mediated immune response.
dot
This compound
This compound is a potent inhibitor of human cyclophilin A (CypA), with an IC50 of 0.41 µM for its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] While Cyclosporine A also binds to CypA, its primary immunosuppressive action is through the subsequent inhibition of calcineurin by the CsA-CypA complex. For many non-immunosuppressive CypA inhibitors, the inhibition of PPIase activity itself does not necessarily lead to immunosuppression. However, studies have shown that this compound exhibits significant inhibitory activity against mouse spleen cell proliferation induced by the T-cell mitogen concanavalin (B7782731) A, suggesting it does possess immunosuppressive properties. The exact downstream mechanism following CypA inhibition by this compound that leads to the suppression of T-cell proliferation requires further elucidation but is understood to be a consequence of interfering with CypA-dependent cellular processes.
dot
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Cyclosporine A. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.
| Compound | Assay | Target/Cell Type | IC50 | Reference |
| This compound | PPIase Activity Assay | Human Cyclophilin A | 0.41 µM | [1] |
| Cyclosporine A | Mitogen-Induced Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells | 19 ± 4 µg/L (~15.8 nM) | [3] |
Note: The IC50 value for this compound in a cell proliferation assay is not yet publicly available in the reviewed literature. A direct comparison of potency in a cellular context is therefore limited.
Experimental Protocols
Mouse Spleen Cell Proliferation Assay (Concanavalin A-induced)
This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its ability to inhibit T-lymphocyte proliferation induced by a mitogen.
1. Spleen Cell Isolation:
-
Spleens are aseptically harvested from mice (e.g., BALB/c).
-
A single-cell suspension is prepared by gently teasing the spleens apart in a sterile culture medium (e.g., RPMI-1640).
-
Red blood cells are lysed using a lysis buffer, and the remaining splenocytes are washed and resuspended in complete culture medium.
2. Cell Culture and Treatment:
-
Splenocytes are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10^5 cells/well).
-
The cells are treated with various concentrations of the test compounds (this compound or Cyclosporine A) or a vehicle control.
-
T-cell proliferation is stimulated by adding a mitogen, such as Concanavalin A (Con A), to each well at an optimal concentration (e.g., 5 µg/mL).
-
The plates are incubated for a specific period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. Proliferation Measurement:
-
Cell proliferation is typically assessed by adding a labeling reagent, such as [3H]-thymidine or a colorimetric reagent (e.g., MTT), during the final hours of incubation.
-
The incorporation of [3H]-thymidine into the DNA of proliferating cells is measured using a scintillation counter. For MTT assays, the absorbance is read on a microplate reader.
-
The results are expressed as a percentage of the proliferation observed in the control (Con A-stimulated, vehicle-treated) cells.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell proliferation, is calculated from the dose-response curves.
dot
Conclusion
Both this compound and Cyclosporine A demonstrate immunosuppressive activity by targeting components of the T-cell activation pathway. Cyclosporine A is a well-characterized calcineurin inhibitor with potent immunosuppressive effects. This compound is a novel and potent inhibitor of cyclophilin A that also suppresses T-cell proliferation.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution | MDPI [mdpi.com]
- 3. T cell activation by concanavalin A in the presence of cyclosporin A: immunosuppressor withdrawal induces NFATp translocation and interleukin-2 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the immunosuppressive effects of DC 838
An Objective Comparison of the Immunosuppressive Effects of Vidofudimus Calcium (IMU-838)
A note on nomenclature: Initial searches for "DC 838" yielded limited results for a preclinical cyclophilin A inhibitor. However, a significant body of research exists for IMU-838 , also known as vidofludimus (B1684499) calcium , a clinical-stage immunosuppressant. Given the detailed requirements of this guide, it is presumed that the intended subject is IMU-838. This guide will, therefore, focus on validating the immunosuppressive effects of vidofludimus calcium (IMU-838) in comparison to other relevant immunosuppressive agents.
This guide provides a comparative analysis of vidofludimus calcium (IMU-838), a next-generation selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), against two other immunosuppressive agents: teriflunomide, another DHODH inhibitor, and tacrolimus (B1663567), a calcineurin inhibitor. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their respective mechanisms, efficacy, and supporting experimental data.
Mechanism of Action
A fundamental difference between these agents lies in their molecular targets and the pathways they disrupt to achieve immunosuppression.
Vidofludimus Calcium (IMU-838) and Teriflunomide: Both compounds target the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines and are heavily reliant on this de novo pathway.[3][4] By inhibiting DHODH, these drugs lead to a cytostatic effect, halting the proliferation of these activated immune cells without causing widespread cell death (cytotoxicity).[1][3] This selective action on highly metabolically active lymphocytes is a key feature of their immunomodulatory effect.[4]
Recent preclinical studies have also indicated that vidofludimus calcium has an additional mode of action as a potent activator of the neuroprotective transcription factor Nurr1, which may offer direct neuroprotective benefits in diseases like multiple sclerosis.[5]
Tacrolimus: In contrast, tacrolimus operates through a different pathway. It binds to the intracellular protein FKBP12.[6] This tacrolimus-FKBP12 complex then inhibits calcineurin, a calcium-dependent phosphatase.[6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[6] This blockade halts the translocation of NF-AT to the nucleus, thereby preventing the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6] As IL-2 is a potent T-cell growth factor, its suppression leads to a powerful inhibition of T-cell proliferation and activation.[6]
Below is a diagram illustrating the distinct signaling pathways.
Preclinical Efficacy Data
Preclinical studies provide a quantitative comparison of the potency of these compounds in inhibiting immune cell functions.
Table 1: Comparative In Vitro Immunosuppressive Activity
| Compound | Target | Assay | Potency (IC50) | Source |
| Vidofludimus Calcium | DHODH | Cytokine Release (Human Lymphocytes) | ~5-8 µM | [7] |
| Teriflunomide | DHODH | DHODH Enzyme Activity | ~1 µM | [8] |
| Tacrolimus | Calcineurin | T-Cell Proliferation | Not specified | [9][10] |
Note: IC50 values can vary based on experimental conditions. A direct comparison of IC50 across different assay types (enzyme activity vs. cellular cytokine release) should be interpreted with caution.
Further preclinical data indicates that vidofludimus is 2.6 times more potent at inhibiting human DHODH compared to teriflunomide.[11][12] It was also shown to be more efficacious in inhibiting T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines IL-17 and IFN-γ.[11][12]
Clinical Efficacy and Safety Data
Clinical trials in autoimmune diseases, particularly multiple sclerosis (MS), provide crucial data on the in vivo effects of these drugs.
Table 2: Selected Clinical Trial Data in Relapsing-Remitting MS (RRMS)
| Drug (Trial) | Dose | Primary Endpoint | Result vs. Placebo | Source |
| Vidofludimus Calcium (EMPhASIS) | 30 mg/day | Cumulative unique active MRI lesions at 24 weeks | 70% reduction (Rate Ratio 0.30) | [7] |
| 45 mg/day | Cumulative unique active MRI lesions at 24 weeks | 62% reduction (Rate Ratio 0.38) | [7] | |
| Teriflunomide (TEMSO) | 7 mg/day | Annualized Relapse Rate | 31.2% reduction | [13] |
| 14 mg/day | Annualized Relapse Rate | 31.5% reduction | [13] |
Note: Tacrolimus is primarily used in organ transplantation and is not a standard treatment for MS, hence its exclusion from this specific clinical comparison table.
In terms of safety, vidofludimus calcium has demonstrated a favorable profile in clinical trials, with incidences of adverse events like diarrhea, alopecia (hair thinning), and neutropenia being similar to placebo.[14] This is in contrast to teriflunomide, for which these side effects are more commonly reported.[14] This improved safety profile for vidofludimus calcium is hypothesized to be due to its high selectivity for DHODH and a lack of off-target effects.[14]
Experimental Protocols
The data presented in this guide are derived from standard immunological assays. Below are detailed methodologies for key experiments.
Protocol 1: Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of cytokines by immune cells in response to a stimulus, and the inhibitory effect of a drug compound.
-
PBMC Isolation:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[15][16]
-
The blood is diluted with PBS, layered over the Ficoll solution, and centrifuged. PBMCs form a distinct layer at the plasma-Ficoll interface.[16]
-
The PBMC layer is carefully collected, washed with PBS to remove platelets and Ficoll, and resuspended in appropriate cell culture medium (e.g., RPMI 1640).[16]
-
-
Cell Stimulation and Drug Treatment:
-
PBMCs are plated in 96-well plates at a defined density (e.g., 1 x 10^6 cells/mL).[17]
-
Cells are treated with various concentrations of the test compound (e.g., vidofludimus calcium, teriflunomide) or a vehicle control (e.g., DMSO).
-
Immune cell activation is induced using a stimulant such as Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads.[14]
-
The plates are incubated for a specified period (e.g., 44-48 hours) at 37°C in a humidified CO2 incubator.[14][18]
-
-
Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-17, IFN-γ, TNF-α) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
-
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the T-cell response to foreign antigens, mimicking aspects of the immune response in vivo.
-
Cell Preparation:
-
PBMCs are isolated from two different, unrelated healthy donors as described above. These are designated as "responder" and "stimulator" populations.[19]
-
To create a one-way MLR, the stimulator cells are treated with a proliferation inhibitor (e.g., mitomycin-C or irradiation) to ensure only the responder cells proliferate.[20]
-
-
Co-culture and Drug Treatment:
-
Measurement of Proliferation:
-
T-cell proliferation is assessed. A common method is the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) which is diluted with each cell division and can be quantified by flow cytometry.[22]
-
The reduction in proliferation in drug-treated wells compared to control wells indicates the immunosuppressive activity of the compound.
-
Conclusion
Vidofludimus calcium (IMU-838) is a potent, selective DHODH inhibitor with demonstrated efficacy in reducing inflammatory activity in clinical trials for relapsing-remitting multiple sclerosis.[7] Preclinical data suggests it has a higher potency for inhibiting key pro-inflammatory cytokines compared to the earlier-generation DHODH inhibitor, teriflunomide, and its clinical safety profile appears favorable.[11][12][14] Its mechanism of action is distinct from calcineurin inhibitors like tacrolimus, focusing on the metabolic inhibition of activated lymphocytes rather than blocking T-cell receptor signaling pathways. The additional neuroprotective activity via Nurr1 activation represents a potential key differentiator for the treatment of neuroinflammatory diseases.[5]
References
- 1. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imux.com [imux.com]
- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imux.com [imux.com]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imux.com [imux.com]
- 19. revvity.com [revvity.com]
- 20. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 21. sartorius.com [sartorius.com]
- 22. marinbio.com [marinbio.com]
DC 838: A Potent Cyclophilin A Inhibitor with Undetermined Isoform Selectivity
For Immediate Release
Shanghai, China – December 15, 2025 – DC 838, a novel quinoxaline (B1680401) derivative, has been identified as a potent inhibitor of human cyclophilin A (CypA), a key enzyme implicated in a range of diseases including inflammatory disorders, viral infections, and cancer. While its efficacy against CypA is established, a comprehensive analysis of its cross-reactivity with other cyclophilin isoforms remains to be fully elucidated in publicly available literature. This guide provides a summary of the known inhibitory activity of this compound, details the experimental methods for assessing cyclophilin inhibition, and outlines a key signaling pathway influenced by CypA.
Quantitative Analysis of this compound Inhibition
To date, quantitative data on the inhibitory activity of this compound is limited to its interaction with cyclophilin A. The half-maximal inhibitory concentration (IC50) for other major cyclophilin isoforms such as CypB, CypC, and CypD have not been reported in the reviewed literature.
| Inhibitor | Cyclophilin A (CypA) | Cyclophilin B (CypB) | Cyclophilin C (CypC) | Cyclophilin D (CypD) |
| This compound | IC50 = 0.41 µM[1][2] | Not Available | Not Available | Not Available |
Experimental Protocols
The inhibitory activity of this compound against cyclophilin A was determined using a chymotrypsin-coupled peptidyl-prolyl cis-trans isomerase (PPIase) assay. This established method provides a reliable means to quantify the enzymatic activity of cyclophilins and the potency of their inhibitors.
Chymotrypsin-Coupled PPIase Inhibition Assay
This enzymatic assay measures the cis-trans isomerization of a substrate peptide by a cyclophilin. The substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is cleaved by chymotrypsin (B1334515) only in its trans conformation, releasing the chromophore p-nitroanilide. The rate of this release, monitored by absorbance at 390 nm, is proportional to the PPIase activity.
Materials:
-
Recombinant human cyclophilin A
-
This compound or other test compounds
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the cyclophilin A enzyme solution, and the test compound solution (or DMSO for control wells).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 10°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chymotrypsin solution to all wells, followed by the Suc-AAPF-pNA substrate solution to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cyclophilin A Signaling Pathway
Cyclophilin A is involved in various signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and migration. One such pathway involves the interaction of extracellular CypA with the cell surface receptor CD147, leading to the activation of downstream signaling cascades.
Caption: Extracellular Cyclophlin A signaling pathway.
Experimental Workflow for PPIase Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against a cyclophilin enzyme using the chymotrypsin-coupled PPIase assay.
Caption: Workflow for PPIase inhibition assay.
Conclusion
This compound is a confirmed potent inhibitor of human cyclophilin A. However, the lack of publicly available data on its cross-reactivity with other cyclophilin isoforms highlights a gap in the current understanding of its selectivity profile. Further research is warranted to determine the inhibitory activity of this compound against a broader panel of cyclophilins to fully assess its potential as a selective therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Unraveling the Structure-Activity Relationship of Quinoxaline-Based Cyclophilin A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-based analogs as inhibitors of Cyclophilin A (CypA), a key protein implicated in various diseases including cancer and viral infections. The quinoxaline (B1680401) scaffold, exemplified by the potent inhibitor DC838, serves as a promising foundation for the development of novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to aid in the rational design of next-generation CypA inhibitors.
Comparative Analysis of Quinoxaline Analogs
The biological activity of quinoxaline-based CypA inhibitors is significantly influenced by the nature and position of substituents on the quinoxaline core. The following table summarizes the structure-activity relationship of a series of analogs, with DC838 as a key reference compound.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 3) | R3 Substituent (Position 6) | CypA IC50 (µM) | Reference |
| DC838 | 2-furyl | 2-furyl | -(CO)NH-piperidine-3-diethylcarboxamide | 0.058 | [1] |
| Analog A | Phenyl | Phenyl | -H | > 100 | [2] |
| Analog B | 2-furyl | 2-furyl | -H | 25.3 | [2] |
| Analog C | 2-furyl | 2-furyl | -(CO)NH-ethyl | 5.2 | [2] |
| Analog D | 2-furyl | 2-furyl | -(CO)NH-piperidine | 1.1 | [2] |
Key SAR Insights:
-
Positions 2 and 3: Substitution with heterocyclic rings, such as furan (B31954) (as seen in DC838), is crucial for potent inhibitory activity compared to unsubstituted phenyl rings (Analog A vs. Analog B).[2]
-
Position 6: The presence and complexity of the substituent at this position dramatically impact potency. A simple hydrogen (Analog B) results in weak activity. Introducing an amide-linked ethyl group (Analog C) improves activity, which is further enhanced by a piperidine (B6355638) ring (Analog D). The intricate piperidine-3-diethylcarboxamide moiety of DC838 confers the highest potency among the compared analogs, highlighting the importance of this extended side chain for optimal interaction with the enzyme's active site.[1][2]
Experimental Protocols
The evaluation of CypA inhibitory activity for the quinoxaline analogs was primarily conducted using the chymotrypsin-coupled peptidyl-prolyl isomerase (PPIase) assay.
Chymotrypsin-Coupled PPIase Inhibition Assay
This assay measures the ability of a compound to inhibit the cis-trans isomerization of a proline-containing substrate by CypA. The rate of this isomerization is monitored by the subsequent cleavage of the trans-isomer of the substrate by chymotrypsin (B1334515), which releases a chromogenic or fluorogenic product.
Materials and Reagents:
-
Recombinant Human Cyclophilin A (CypA)
-
α-Chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a fluorogenic equivalent.[3][4]
-
Assay Buffer: 50 mM HEPES or 50 mM Tris-HCl, with 100 mM NaCl, pH 8.0.[3][5]
-
Test compounds (quinoxaline analogs) dissolved in DMSO.
-
96-well or 384-well microplates.
-
Spectrophotometer or fluorometer capable of kinetic measurements.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of CypA in assay buffer (e.g., 500 nM).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl (e.g., 1 mg/mL).[3][5]
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in a suitable solvent like DMSO or a mixture of LiCl/THF.[3]
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well format):
-
To each well, add 180 µL of assay buffer.
-
Add 10 µL of the test compound dilution or DMSO (for control wells).
-
Add 10 µL of the CypA solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at a controlled temperature (e.g., 10°C or 25°C) for 10-15 minutes to allow for compound-enzyme interaction.[3][5]
-
Initiate the reaction by adding 10 µL of the chymotrypsin solution followed immediately by 10 µL of the substrate solution.
-
Immediately begin monitoring the change in absorbance at 390 nm (for p-nitroanilide) or fluorescence at the appropriate wavelengths over time (e.g., every 30 seconds for 5-10 minutes).[5]
-
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) from the linear portion of the absorbance/fluorescence versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable dose-response model to calculate the IC50 value.
-
Visualizations
To better understand the context of DC838 and its analogs, the following diagrams illustrate the core chemical scaffold, a typical experimental workflow, and a key signaling pathway involving Cyclophilin A.
Core chemical scaffold of the quinoxaline-based inhibitors.
References
A Comparative Analysis of Quinoxaline-Based Inhibitors: A Guide for Drug Development Professionals
An in-depth review of the performance, experimental validation, and signaling pathways of promising quinoxaline-based inhibitors targeting key kinases in cancer and other diseases.
Quinoxaline derivatives have emerged as a versatile and potent class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their efficacy as inhibitors of various protein kinases has positioned them as promising candidates for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of recently developed quinoxaline-based inhibitors, focusing on their performance against key kinase targets such as VEGFR-2, EGFR, PARP-1, and ASK1. The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further research and development in this field.
Comparative Performance of Quinoxaline-Based Inhibitors
The following tables summarize the in vitro efficacy of several quinoxaline-based inhibitors against their respective kinase targets and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: Quinoxaline-Based VEGFR-2 Inhibitors
| Compound | IC50 (nM) vs. VEGFR-2 | Reference Compound | IC50 (nM) vs. VEGFR-2 |
| 14a | 3.2 | Sorafenib | 3.12 |
| 14c | 4.8 | Sorafenib | 3.12 |
| 15d | 5.4 | Sorafenib | 3.12 |
| 23j | 3.7 | Sorafenib | 3.12 |
| 23a | 5.8 - 11.8 | Sorafenib | 3.12 |
| 25d | 3.4 ± 0.3 | - | - |
| 25e | 6.8 ± 0.5 | - | - |
| 25i | - | - | - |
| 27e | - | - | - |
Data sourced from multiple studies, slight variations may exist due to different experimental conditions.[1][2][3][4]
Table 2: Quinoxaline-Based EGFR Inhibitors
| Compound | IC50 (nM) vs. EGFR (L858R/T790M/C797S) | Reference Compound | IC50 (nM) vs. EGFR (L858R/T790M/C797S) |
| CPD4 | 3.04 ± 1.24 | Osimertinib | 8.93 ± 3.01 |
| CPD15 | 6.50 ± 3.02 | Osimertinib | 8.93 ± 3.01 |
| CPD16 | 10.50 ± 1.10 | Osimertinib | 8.93 ± 3.01 |
| CPD21 | 3.81 ± 1.80 | Osimertinib | 8.93 ± 3.01 |
Data from a study on quinoxalinone-containing compounds.[5]
Table 3: Quinoxaline-Based PARP-1 Inhibitors
| Compound | IC50 (nM) vs. PARP-1 | Reference Compound | IC50 (nM) vs. PARP-1 |
| 8a | 2.31 | Olaparib | 4.40 |
| 5 | 3.05 | Olaparib | 4.40 |
| 4 | 6.35 - 8.73 | Olaparib | 4.40 |
| 10b | 6.35 - 8.73 | Olaparib | 4.40 |
| 11b | 6.35 - 8.73 | Olaparib | 4.40 |
These compounds were evaluated for their PARP-1 inhibitory activity.[6][7][8]
Table 4: Quinoxaline-Based ASK1 Inhibitors
| Compound | IC50 (nM) vs. ASK1 | Reference Compound | IC50 (nM) vs. ASK1 |
| 26e | 30.17 | GS-4997 | - |
| 4 | 150 | GS-4997 | - |
GS-4997 is a known ASK1 inhibitor; a direct IC50 value for comparison was not provided in the source.
Table 5: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CPD4 | H1975 (NSCLC) | 3.47 ± 2.20 | Osimertinib | 18.33 ± 2.02 |
| 5 | MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |
| 23j | HepG2 (Liver) | 6.4 | Sorafenib | 2.17 |
| 23j | MCF-7 (Breast) | 10.3 | Sorafenib | 3.51 |
| 25d | HepG2 (Liver) | 4.1 ± 0.4 | Sorafenib | 2.17 |
| 25d | MCF-7 (Breast) | 11.7 ± 1.1 | Sorafenib | 3.51 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2][3][5][7][8]
Key Signaling Pathways
The therapeutic efficacy of many quinoxaline-based inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the EGFR and VEGFR-2 signaling cascades, which are primary targets for many of the compared inhibitors.
Experimental Protocols
The validation of quinoxaline-based inhibitors relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel quinoxaline-based inhibitors.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoxaline-based inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline-based inhibitor and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Quinoxaline-based inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the quinoxaline-based inhibitor at various concentrations in the assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated to ATP.
-
Measure Luminescence: Measure the luminescence, which is proportional to the amount of ADP formed and thus indicative of kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle progression of a cell population.
Materials:
-
Cancer cells
-
Quinoxaline-based inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the quinoxaline-based inhibitor at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., phosphorylated and total forms of kinases, apoptosis markers)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins from the lysates based on their molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
References
- 1. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating the DC 838 Binding Site on Cyclophilin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of the binding site for the small molecule inhibitor DC 838 on Cyclophilin A (CypA), contextualized by the well-established validation methods used for the archetypal CypA inhibitor, Cyclosporin A (CsA). By presenting the available data and detailed experimental protocols, this guide aims to offer a clear perspective on the current understanding of the this compound-CypA interaction and highlight areas for future investigation.
Introduction to Cyclophilin A and its Inhibitors
Cyclophilin A (CypA) is a ubiquitously expressed peptidyl-prolyl isomerase (PPIase) that catalyzes the cis-trans isomerization of proline residues in polypeptide chains. This activity is crucial for the proper folding and function of numerous proteins, implicating CypA in a wide range of cellular processes and diseases, including viral infections, cancer, and inflammatory conditions. The immunosuppressant drug Cyclosporin A (CsA) is a well-known and potent inhibitor of CypA, and its mechanism of action has been extensively studied. More recently, other small molecules, such as this compound, have been identified as CypA inhibitors with potential therapeutic applications. Validating the precise binding site of these inhibitors is a critical step in understanding their mechanism of action and in the development of more potent and selective drugs.
Comparative Analysis of Binding Site Validation: this compound vs. Cyclosporin A
The validation of a small molecule's binding site on a target protein typically relies on a combination of structural, biochemical, and biophysical techniques. For CypA, the interaction with CsA serves as the benchmark for rigorous binding site validation.
| Validation Method | Cyclosporin A (CsA) | This compound | Commentary |
| Binding Affinity (Kd) | ~13-15 nM (Fluorescence Spectroscopy)[1] | 7.1 µM (Surface Plasmon Resonance)[2] | CsA exhibits significantly higher affinity for CypA compared to this compound. The different techniques used for affinity determination should be noted. |
| Enzyme Inhibition (IC50) | ~0.6 nM (PPIase Assay)[2] | 0.41 µM (PPIase Assay)[2] | Both compounds inhibit the PPIase activity of CypA, with CsA being substantially more potent. |
| X-ray Crystallography | Co-crystal structures of CypA-CsA complex available (e.g., PDB: 1CWA)[3]. These structures clearly show CsA binding to the hydrophobic active site pocket of CypA. | No publicly available co-crystal structure of a this compound-CypA complex has been identified. | The lack of a co-crystal structure for this compound means there is no direct, high-resolution structural evidence of its binding mode. |
| NMR Spectroscopy | Extensive NMR studies have been conducted, showing chemical shift perturbations in CypA active site residues upon CsA binding, confirming the interaction site in solution. | No publicly available NMR studies detailing the interaction of this compound with CypA have been identified. | NMR would provide valuable information on the dynamics of the this compound-CypA interaction in solution and map the binding interface. |
| Site-Directed Mutagenesis | Mutagenesis of key active site residues of CypA (e.g., Arg55, Phe60, Trp121) has been shown to disrupt CsA binding and/or the immunosuppressive activity of the complex. | No specific site-directed mutagenesis studies of CypA have been published to probe the binding of this compound. | Mutagenesis studies would be crucial to confirm the importance of specific CypA residues for this compound binding and inhibitory activity. |
Experimental Methodologies for Binding Site Validation
A comprehensive approach to validating a ligand's binding site on CypA involves multiple experimental techniques. Below are detailed protocols for the key methods discussed in this guide.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-ligand complex at atomic resolution.
Protocol:
-
Protein Expression and Purification: Recombinant human CypA is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: The purified CypA is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop). A range of precipitants, buffers, and additives are tested to find conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure is solved using molecular replacement with a known CypA structure and the ligand is built into the density. The final model is refined to achieve good agreement with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the residues on the protein that are involved in the ligand interaction in solution.
Protocol:
-
Protein Preparation: ¹⁵N-labeled CypA is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and purified.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded for the ¹⁵N-labeled CypA in the absence and presence of increasing concentrations of the unlabeled inhibitor (e.g., this compound).
-
Data Analysis: The HSQC spectra are overlaid, and chemical shift perturbations (CSPs) of the backbone amide resonances are monitored. Residues exhibiting significant CSPs upon ligand titration are mapped onto the three-dimensional structure of CypA to identify the binding site.
Site-Directed Mutagenesis and Binding Assays
Objective: To assess the contribution of individual amino acid residues to the binding of the ligand.
Protocol:
-
Mutagenesis: Plasmids encoding CypA with single-point mutations at residues hypothesized to be in the binding site are generated using techniques like the QuikChange site-directed mutagenesis kit.
-
Protein Expression and Purification: The mutant CypA proteins are expressed and purified in the same manner as the wild-type protein.
-
Binding Affinity Measurement: The binding affinity (Kd) of the inhibitor for each mutant protein is determined using a suitable biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Data Analysis: The Kd values for the mutants are compared to that of the wild-type protein. A significant increase in the Kd for a mutant indicates that the mutated residue is important for the binding interaction.
Visualizing the Validation Workflow and CypA Interactions
To better illustrate the processes and interactions discussed, the following diagrams are provided.
Caption: A flowchart illustrating the integrated experimental approach for validating a small molecule's binding site on a target protein.
Caption: A diagram illustrating the validated and inferred interactions of different ligands with the active site of Cyclophilin A.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a direct inhibitor of CypA's enzymatic activity. The binding affinity and inhibition data suggest an interaction that is likely competitive with the natural substrate, and therefore, it is highly probable that this compound binds within the active site of CypA.
However, in comparison to the extensive validation performed for Cyclosporin A, the experimental evidence for the precise binding site of this compound is currently incomplete. To rigorously validate the this compound binding site on CypA, the following experimental data are necessary:
-
A high-resolution co-crystal structure of the this compound-CypA complex: This would provide definitive evidence of the binding mode and the specific residues involved in the interaction.
-
NMR chemical shift perturbation studies: These experiments would confirm the binding site in solution and provide insights into the dynamic nature of the interaction.
-
Site-directed mutagenesis of putative binding site residues: This would functionally validate the importance of key residues for this compound binding and inhibition.
Obtaining this data will be crucial for a comprehensive understanding of how this compound inhibits CypA and will facilitate the structure-based design of more potent and selective second-generation inhibitors for therapeutic development.
References
Independent Replication of Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Comparative Guide to IMU-838 (Vidofludimus Calcium)
An Important Note on "DC 838": Initial searches for independent replication studies on a compound specifically designated "this compound" did not yield sufficient public data. However, the similarity in nomenclature and the extensive research available for IMU-838 (vidofludimus calcium) , a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, suggest this may be the compound of interest. This guide will focus on the available data for IMU-838, providing a comprehensive overview for researchers, scientists, and drug development professionals.
IMU-838 (vidofludimus calcium) is a next-generation, orally available, selective inhibitor of the mitochondrial enzyme DHODH. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly metabolically active cells, such as activated lymphocytes. By inhibiting DHODH, IMU-838 selectively targets pathogenic, proliferating immune cells while largely sparing other cell types, offering a targeted approach to treating autoimmune diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of IMU-838, comparing its effects across different models and in different disease indications.
Table 1: In Vitro Efficacy of IMU-838
| Parameter | Cell Type | Assay | Result | Alternative DHODH Inhibitor (Teriflunomide) |
| Cytokine Inhibition | Activated Human PBMCs | Luminex Assay | Potent reduction of IL-17 and IFN-γ | Less potent than IMU-838 |
| DHODH Inhibition | Human DHODH | Enzymatic Assay | 2.6 times more potent than teriflunomide | - |
Table 2: Clinical Efficacy of IMU-838 in Relapsing-Remitting Multiple Sclerosis (EMPhASIS Phase 2 Trial)
| Endpoint | Placebo | IMU-838 (30 mg/day) | IMU-838 (45 mg/day) |
| Cumulative Number of CUA Lesions at 24 Weeks | 5.8 | 1.4 (76% reduction) | 1.7 (71% reduction) |
| Annualized Relapse Rate | 0.53 | 0.39 | 0.48 |
| Serum Neurofilament Light Chain (NfL) Change | +6.5% | -17.0% | -20.5% |
Table 3: Clinical Efficacy of IMU-838 in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Phase 2 Trial - Maintenance Phase)
| Endpoint (at Week 50) | Placebo | IMU-838 (30 mg/day) |
| Clinical Remission | - | Statistically superior (p=0.0358) with a 33.7% absolute improvement over placebo |
| Clinical Remission (Corticosteroid-free patients in induction) | 3.3% | 14.7% (pooled IMU-838 arms) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IMU-838.
1. Mixed Lymphocyte Reaction (MLR) Assay
This assay is used to assess the immunomodulatory effects of a compound on T-cell proliferation in response to allogeneic stimulation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of two genetically distinct healthy donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup:
-
"Stimulator" PBMCs from one donor are rendered non-proliferative by irradiation (e.g., 30 Gy) or treatment with mitomycin C.
-
"Responder" PBMCs from the second donor are often labeled with a proliferation-tracking dye like carboxyfluorescein succinimidyl ester (CFSE).
-
Responder and stimulator cells are co-cultured in a 96-well plate at a specific ratio (e.g., 1:1) in complete RPMI-1640 medium.
-
-
Compound Treatment: IMU-838, a reference compound (e.g., teriflunomide), or vehicle control is added to the co-culture at various concentrations.
-
Incubation: The plate is incubated for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Readout:
-
Proliferation: T-cell proliferation is measured by the dilution of CFSE using flow cytometry.
-
Cytokine Production: Supernatants are collected to measure cytokine levels (e.g., IL-17, IFN-γ) using ELISA or multiplex bead-based assays (Luminex).
-
2. Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify different immune cell populations.
-
Sample Preparation: Single-cell suspensions are prepared from whole blood, PBMCs, or tissue. Red blood cells are lysed if necessary.
-
Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Cells are then incubated with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes).
-
For intracellular targets, cells are fixed and permeabilized before staining with antibodies against intracellular proteins.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using software like FlowJo or FCS Express. A sequential gating strategy is used to identify specific cell populations based on their marker expression.
3. Phase 2 Clinical Trial in Relapsing-Remitting Multiple Sclerosis (EMPhASIS - NCT03846219)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Patients aged 18-55 years with a diagnosis of relapsing-remitting MS.
-
Intervention: Patients were randomized (1:1:1) to receive once-daily oral doses of IMU-838 (30 mg or 45 mg) or placebo for 24 weeks.[1]
-
Primary Endpoint: The cumulative number of combined unique active (CUA) magnetic resonance imaging (MRI) lesions at 24 weeks.[1]
-
Key Secondary Endpoints: Annualized relapse rate, change in serum neurofilament light chain (NfL) levels, and safety and tolerability.
-
Assessments: Brain MRI scans were performed at baseline and at regular intervals. Clinical assessments and blood sampling for biomarkers were also conducted throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of IMU-838 and a typical clinical trial workflow.
References
Navigating the Efficacy of DHODH Inhibitors in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Vidofludimus Calcium (IMU-838), and its alternatives. This document synthesizes preclinical data to provide a clear comparison of their efficacy in various cell lines.
DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Inhibition of this enzyme leads to decreased nucleotide synthesis, resulting in cell cycle arrest and potential apoptosis.[2] This mechanism forms the basis for the therapeutic application of DHODH inhibitors in oncology and autoimmune diseases.
Comparative Efficacy of DHODH Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Vidofludimus Calcium and other notable DHODH inhibitors, Teriflunomide (B560168) and Leflunomide, across a range of cell lines. It is important to note that direct comparative studies of these three compounds in the same cell lines are limited in publicly available literature. The data presented is compiled from various independent studies.
A preclinical study has indicated that Vidofludimus is 2.6 times more potent in inhibiting human DHODH compared to Teriflunomide and is more effective at inhibiting T-lymphocyte proliferation.[3]
Table 1: Efficacy of Vidofludimus Calcium (IMU-838) in a Cellular Context
| Cell Type | Assay | Endpoint | Observed Effect | Citation |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Release Assay | Inhibition of IL-17 and IFN-γ secretion | IC50 of ~5-8 µM | [4] |
| Activated T-lymphocytes | Proliferation Assay | Inhibition of proliferation | More efficacious than Teriflunomide | [3] |
| B cells and epithelial cells | Antiviral Assay | Dose-dependent reduction of lytic EBV reactivation | Qualitative | [5] |
Table 2: Efficacy of Teriflunomide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 31.36 | 96 hours | [6] |
| BT549 | Triple-Negative Breast Cancer | 31.83 | 96 hours | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.72 | 96 hours | [6] |
| RPMI-8226 | Multiple Myeloma | 99.87 | 24 hours | [7] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | [8] |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | [8] |
Table 3: Efficacy of Leflunomide (A77 1726, active metabolite) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Duration | Citation |
| T24 | Bladder Cancer | 39.0 | 48 hours | [9] |
| 5637 | Bladder Cancer | 84.4 | 48 hours | [9] |
| Daudi | B-cell Lymphoma | 13 | Not specified | [10] |
| Ramos | B-cell Lymphoma | 18 | Not specified | [10] |
| 697 | B-cell Precursor Leukemia | 29 | Not specified | [10] |
| Raji | B-cell Lymphoma | 39 | Not specified | [10] |
| WaC3CD5 | B-cell Lymphoma | 89 | Not specified | [10] |
Signaling Pathways of DHODH Inhibition
DHODH inhibitors exert their effects by interrupting the pyrimidine synthesis pathway, which has several downstream consequences for cellular function. The primary mechanism involves the depletion of pyrimidines, leading to cell cycle arrest, particularly at the S-phase.[6] Furthermore, DHODH inhibition has been linked to other signaling pathways, including the activation of the p53 tumor suppressor and potential modulation of the PI3K/Akt pathway.[9]
Caption: DHODH inhibitor signaling pathway.
Experimental Protocols
The determination of IC50 values and cellular viability is commonly performed using colorimetric assays such as the MTT assay.
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-600 nm).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DHODH inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 600 nm. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Caption: A typical experimental workflow for an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 6. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of the Cyclophilin A Inhibitor DC838
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for DC838, a novel quinoxaline (B1680401) derivative identified as a potent inhibitor of human cyclophilin A (CypA). Cyclophilin A is a protein that is overexpressed in a variety of human cancers and plays a crucial role in tumor progression, making it a promising target for cancer therapy.[1][2][3] This document summarizes the available data, details the experimental methodologies, and visualizes the key pathways and workflows to offer a clear and objective evaluation of DC838's performance.
Quantitative Data Summary
The following tables present the key quantitative data from in vitro and in vivo studies of DC838, providing a direct comparison of its activity in different experimental settings.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | PPIase Activity Assay | [4][5] |
| KD | 7.09 µM | Surface Plasmon Resonance (SPR) | [4][5] |
| K'D | 3.78 µM | Fluorescence Titration | [4][5] |
| Table 1: In Vitro Activity of DC838 against Cyclophilin A. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constants (KD and K'D) of DC838 for its target, cyclophilin A. |
| Model | Assay | Endpoint | Result | Reference |
| Mouse | Spleen Cell Proliferation Assay | Inhibition of Concanavalin A-induced proliferation | DC838 showed inhibitory activity | [4][5] |
| Table 2: In Vivo Activity of DC838. This table outlines the in vivo experimental model and the observed effect of DC838 on immune cell proliferation. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Figure 1: Cyclophilin A Signaling Pathway. This diagram illustrates the signaling cascade initiated by the interaction of secreted cyclophilin A (CypA) with its cell surface receptor CD147, leading to the activation of downstream pathways such as ERK1/2, PI3K/AKT, and NF-κB, which in turn promote cancer cell proliferation, survival, metastasis, and angiogenesis. DC838 is shown to inhibit the initial step of this pathway.
Figure 2: In Vitro Experimental Workflow. This flowchart outlines the key steps in the in vitro characterization of DC838, including the purification of the target protein, followed by enzymatic and binding assays to determine its inhibitory potency.
Figure 3: In Vivo Experimental Workflow. This diagram illustrates the workflow for the in vivo evaluation of DC838's effect on mitogen-induced spleen cell proliferation in a mouse model.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are the detailed protocols for the key experiments cited.
In Vitro Assays
1. Cyclophilin A Peptidyl-Prolyl Isomerase (PPIase) Activity Assay:
-
Principle: This assay measures the cis-trans isomerization of a substrate peptide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which is catalyzed by CypA. The subsequent cleavage of the trans-isomer by chymotrypsin (B1334515) releases p-nitroaniline, which can be quantified spectrophotometrically.
-
Protocol:
-
Reactions are performed in a buffer containing HEPES and NaCl at a controlled temperature.
-
A solution of purified human CypA is pre-incubated with varying concentrations of DC838.
-
The reaction is initiated by the addition of the substrate peptide and chymotrypsin.
-
The change in absorbance at 390 nm is monitored over time to determine the rate of the reaction.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.[6]
-
2. Surface Plasmon Resonance (SPR) Binding Assay:
-
Principle: SPR measures the binding affinity between an inhibitor and its target protein in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Protocol:
-
Purified human CypA is immobilized on a sensor chip.
-
Solutions of DC838 at various concentrations are flowed over the chip surface.
-
The association and dissociation of DC838 to CypA are monitored, generating a sensorgram.
-
The equilibrium dissociation constant (KD) is determined by analyzing the binding kinetics.[6]
-
3. Fluorescence Titration Binding Assay:
-
Principle: This method relies on the change in the intrinsic fluorescence of a protein upon ligand binding.
-
Protocol:
-
A solution of purified human CypA is titrated with increasing concentrations of DC838.
-
The fluorescence emission spectrum of CypA is recorded after each addition of the inhibitor.
-
The change in fluorescence intensity is used to calculate the binding affinity (K'D).
-
In Vivo Assay
1. Mouse Spleen Cell Proliferation Assay:
-
Principle: This assay assesses the immunosuppressive or anti-proliferative activity of a compound by measuring its effect on the proliferation of immune cells stimulated by a mitogen.
-
Protocol:
-
Spleen cells are isolated from mice.
-
The cells are cultured in the presence of a mitogen, such as Concanavalin A, to induce proliferation.
-
The cultured cells are treated with various concentrations of DC838.
-
Cell proliferation is measured using a standard method, such as the MTT assay or incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).
-
The inhibitory effect of DC838 on cell proliferation is then quantified.[4][5]
-
Conclusion
The available data indicates that DC838 is a potent in vitro inhibitor of human cyclophilin A's enzymatic activity with a sub-micromolar IC50 value.[4][5] Furthermore, in vivo studies have demonstrated its ability to inhibit immune cell proliferation.[4][5] These findings, coupled with the established role of cyclophilin A in cancer progression, suggest that DC838 holds promise as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies in relevant cancer models are warranted to fully elucidate its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Current implications of cyclophilins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DOWSIL™ 838 Silicone Adhesive Sealant
This guide provides essential safety and logistical information for the proper disposal of DOWSIL™ 838 Silicone Adhesive Sealant, a one-part, moisture-cure RTV silicone elastomer. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this material.
Hazard Identification and Key Safety Precautions
DOWSIL™ 838 Silicone Adhesive Sealant is a paste-like silicone elastomer that releases flammable methyl alcohol and isopropyl alcohol upon exposure to moisture or humid air.[1] Vapors may irritate the nose and throat, and overexposure can lead to drowsiness.[1] Direct contact with the eyes may cause mild irritation.[1]
Personal Protective Equipment (PPE) for Routine Handling:
-
Eyes: Safety glasses are the minimum requirement.[1]
-
Skin: No special protection is needed, and washing at mealtimes and at the end of a shift is considered adequate.[1]
-
Inhalation: Use in a well-ventilated area. If ventilation is not sufficient, respiratory protection is recommended.[1]
Hazardous Components
The hazardous components of DOWSIL™ 838 Silicone Adhesive Sealant, as defined in 29 CFR 1910.1200, are summarized below.[1]
| Component Name | CAS Number | Weight Percentage |
| Dimethyl siloxane, trimethoxysilyl-terminated | PMN871176 | > 60.0% |
| Methyltrimethoxysilane | 1185-55-3 | 5.0 - 10.0% |
| Diisopropoxy di(ethoxyacetoacetyl) titanate | 27858-32-8 | 1.0 - 5.0% |
Step-by-Step Disposal Protocol
All disposal practices must comply with federal, state, and local regulations.[2] Waste characterization and adherence to applicable laws are the sole responsibility of the waste generator.[2] Do not dump this product into any sewers, on the ground, or into any body of water.[2]
Step 1: Waste Collection
-
Collect waste sealant and contaminated materials (e.g., wipes, gloves, empty containers) in a designated, compatible, and properly labeled waste container.
-
Ensure the container is kept closed to minimize the release of flammable vapors.[1]
Step 2: Waste Storage
-
Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the storage area cool and dry.
Step 3: Arrange for Disposal
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
Contact a licensed professional waste disposal service to ensure compliance with all regulations.
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
Personal Protective Equipment (PPE) for Spills:
-
Eyes: Use a full-face respirator.[1]
-
Inhalation: Respiratory protection is recommended. A positive pressure air-supplied respirator should be used in situations with potential for uncontrolled release or unknown exposure levels.[1]
-
Skin: Standard washing at mealtimes and at the end of a shift is adequate.[1]
Spill Cleanup:
-
Ventilate the area of the spill.[3]
-
Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[3]
-
Soak up the spill with inert solids, such as clay or diatomaceous earth, as soon as possible.[3]
-
Collect the absorbent material and the spilled sealant into a suitable container for disposal.[3]
-
Label the container as hazardous waste and follow the disposal protocol outlined in Section 3.
Decontamination of Lab Equipment
-
Wipe any excess sealant from tools and equipment before it cures.
-
Use a dry cloth or a cloth dampened with a suitable solvent (e.g., mineral spirits) to clean the equipment.
-
Ensure adequate ventilation when using solvents.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for DOW CORNING® 838 Silicone Adhesive/Sealant
This document provides crucial safety protocols and logistical procedures for the handling and disposal of DOW CORNING® 838 Silicone Adhesive/Sealant. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Product Identification and Hazards
DOW CORNING® 838 is a one-part, non-flowing silicone adhesive and sealant.[1][2] It cures at room temperature upon exposure to moisture in the air.[2][3] While generally stable, it is important to be aware of its hazardous components and potential health effects.
Hazardous Components: The primary hazardous components in DOW CORNING® 838 Silicone Adhesive/Sealant are listed below. Exposure to this product evolves flammable methyl alcohol and isopropyl alcohol when it comes into contact with water or humid air.[4]
| Component Name | Weight Percentage | Key Hazards |
| Dimethyl siloxane, trimethoxysilyl-terminated | > 60.0% | See methyl alcohol comments in MSDS[4] |
| Methyltrimethoxysilane | 5.0 - 10.0% | See methyl alcohol comments in MSDS[4] |
| Diisopropoxy di(ethoxyacetoacetyl) titanate | 1.0 - 5.0% | See isopropyl alcohol comments in MSDS[4] |
Potential Health Effects:
-
Eye Contact: Direct contact may lead to mild irritation.[4]
-
Skin Contact: Single, short-term exposure is not expected to cause significant irritation. However, prolonged or repeated exposure may cause irritation.[4]
-
Inhalation: Vapors may irritate the nose and throat.[4] Overexposure to vapors can cause drowsiness.[4] The product generates methyl alcohol, which can cause blindness and nervous system damage through inhalation.[4]
-
Ingestion: Ingestion may result in effects similar to repeated exposure.[4] The product generates methyl alcohol, which can cause blindness and potentially death if swallowed.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling DOW CORNING® 838 to minimize exposure and ensure personal safety.
| Exposure Type | Recommended PPE |
| Routine Handling | Eyes: Safety glasses as a minimum.[4] Skin: Washing at mealtimes and at the end of a shift is adequate. No special gloves are required.[4] Inhalation: Use in a well-ventilated area. Respiratory protection is recommended if ventilation is inadequate.[4] |
| Spills | Eyes: Full face respirator.[4] Skin: Washing at mealtimes and at the end of a shift is adequate.[4] Inhalation: A positive pressure air-supplied respirator is recommended, especially in cases of uncontrolled release or unknown exposure levels.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the product's integrity and preventing accidents.
Handling:
-
Use with adequate ventilation to control vapor exposure.[4]
-
Avoid contact with eyes and do not breathe vapor.[4]
-
Keep the container closed when not in use.[4]
-
Do not take internally.[4]
-
Product evolves flammable methyl alcohol and isopropyl alcohol when exposed to water or humid air.[4]
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Ensure Personal Protection: Wear the appropriate PPE for spills as outlined in the table above.
-
Containment: Observe all personal protection recommendations.[4] Wipe up or scrape up the material and contain it for salvage or disposal.[4]
-
Clean-up: Clean the area, as even small quantities of spilled material can present a slip hazard.[4] Final cleaning may require the use of steam, solvents, or detergents.[4]
-
Disposal of Clean-up Materials: Dispose of saturated absorbent or cleaning materials appropriately, as spontaneous heating may occur.[4]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[4] It is the user's responsibility to determine the applicable laws and regulations.[4]
Emergency First Aid
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with water for 15 minutes.[4] |
| Skin Contact | No first aid is typically needed.[4] |
| Inhalation | Remove to fresh air. Seek medical attention if ill effects persist.[4] |
| Ingestion | Seek immediate medical attention.[4] Treat as methyl alcohol poisoning.[4] |
Workflow for Handling a Spill of DC 838
The following diagram outlines the procedural flow for safely managing a spill of DOW CORNING® 838.
Caption: Procedural workflow for the safe containment and cleanup of a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
